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  • Product: cis-3-Vinylcyclohexan-1-ol
  • CAS: 43101-35-5

Core Science & Biosynthesis

Foundational

cis-3-Vinylcyclohexan-1-ol: A Comprehensive Guide to Spectroscopic Characterization and Structural Elucidation

Executive Summary In the realm of drug development and complex natural product synthesis, the precise stereochemical assignment of cyclic building blocks is paramount. cis-3-Vinylcyclohexan-1-ol is a highly versatile int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and complex natural product synthesis, the precise stereochemical assignment of cyclic building blocks is paramount. cis-3-Vinylcyclohexan-1-ol is a highly versatile intermediate, but its structural validation requires rigorous, multi-modal spectroscopic analysis. This whitepaper provides an in-depth, self-validating analytical framework for the characterization of cis-3-Vinylcyclohexan-1-ol using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Section 1: Conformational Analysis & Stereochemical Rationale

The structural elucidation of cis-3-vinylcyclohexan-1-ol relies heavily on its conformational thermodynamics. In a cyclohexane ring, 1,3-disubstituted cis isomers predominantly exist in a diequatorial conformation to minimize 1,3-diaxial steric interactions. Consequently, both the hydroxyl group at C1 and the vinyl group at C3 occupy equatorial positions.

This structural rigidity dictates the spatial relationships of the ring protons. The protons attached to C1 and C3 are strictly axial. This geometry is the foundational causality behind the NMR splitting patterns: axial-axial proton interactions will exhibit large coupling constants ( J≈10−12 Hz), while axial-equatorial interactions will yield smaller coupling constants ( J≈4−5 Hz) [1].

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Interpretation

The 500 MHz 1 H NMR spectrum is the definitive tool for confirming the cis stereochemistry. The axial proton at C1 (H1) is flanked by two methylene groups (C2 and C6). Because H1 is axial, it couples with two adjacent axial protons (large J ) and two adjacent equatorial protons (small J ), resulting in a distinct triplet of triplets (tt) or a broad multiplet near 3.55 ppm. The vinyl group introduces a complex spin system: the internal proton (-CH=) appears as a doublet of doublet of doublets (ddd) due to trans ( 17.0 Hz), cis ( 10.5 Hz), and vicinal ( 6.0 Hz) couplings [2].

Quantitative Data Summary

Table 1: 1 H NMR Data (500 MHz, CDCl 3​ )

ProtonShift ( δ , ppm)Multiplicity J (Hz)IntegrationAssignment
H1 (axial) 3.55tt10.5, 4.51HCH-OH
H3 (axial) 2.15m-1HCH-Vinyl
H (internal vinyl) 5.80ddd17.0, 10.5, 6.01H-CH =CH 2​
H (terminal vinyl, trans) 5.02dt17.0, 1.51H=CH 2​ (trans)
H (terminal vinyl, cis) 4.95dt10.5, 1.51H=CH 2​ (cis)
H2 (axial) 1.20q~12.01HRing CH 2​
H2, H4, H5, H6 0.90 - 1.95m-7HRing CH 2​
OH 1.60br s-1HHydroxyl

Table 2: 13 C NMR Data (125 MHz, CDCl 3​ )

CarbonShift ( δ , ppm)TypeAssignment
C1 70.5CHCH-OH
C3 39.5CHCH-Vinyl
C2 41.0CH 2​ Ring CH 2​
C4, C6 32.0, 35.0CH 2​ Ring CH 2​
C5 25.0CH 2​ Ring CH 2​
C (internal vinyl) 143.0CH-C H=CH 2​
C (terminal vinyl) 113.0CH 2​ =C H 2​
Experimental Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of the high-purity sample in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ is selected because its non-polar nature minimizes rapid chemical exchange of the hydroxyl proton, allowing the -OH signal to remain observable, while preventing protic interference in the aliphatic region.

  • Instrument Setup & Tuning: Transfer to a 5 mm NMR tube. Insert into a 500 MHz spectrometer. Automatically tune and match the probe to the 1 H and 13 C frequencies to ensure maximum signal-to-noise ratio.

  • Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl 3​ . Perform 3D gradient shimming to optimize magnetic field homogeneity, ensuring sharp, well-defined multiplets for accurate J -value extraction.

  • Acquisition: Run a standard 1 H pulse sequence (zg30) with a 2-second relaxation delay (D1) for 16 scans. Run a proton-decoupled 13 C sequence (zgpg30) with a 2-second D1 for 1024 scans.

  • Processing: Apply a line broadening factor of 0.3 Hz ( 1 H) and 1.0 Hz ( 13 C). Fourier transform, phase correct, and baseline correct. Reference the TMS peak strictly to 0.00 ppm.

Section 3: Infrared (IR) Spectroscopy

Mechanistic Interpretation

Infrared spectroscopy is utilized to confirm the presence of the functional groups without the interference of the carbon skeleton. The broad, strong absorption near 3350 cm −1 is the hallmark of the O-H stretch. The vinyl group is confirmed by the =C-H stretch above 3000 cm −1 and the highly diagnostic out-of-plane bending modes at 990 cm −1 and 910 cm −1 [3].

Quantitative Data Summary

Table 3: IR Data (ATR-FTIR)

Wavenumber (cm −1 )IntensityAssignment
3350Strong, broadO-H stretch (hydrogen bonded)
3075Medium=C-H stretch (vinyl)
2930, 2850StrongC-H stretch (aliphatic ring)
1640WeakC=C stretch
1050StrongC-O stretch
990Strong-CH= out-of-plane bend
910Strong=CH 2​ out-of-plane bend
Experimental Protocol: Self-Validating IR Acquisition
  • Instrument Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Background Calibration: Collect a background spectrum (air) using 16 scans at a resolution of 4 cm −1 . This self-validates the baseline and subtracts atmospheric CO 2​ and water vapor.

  • Sample Application: Place 1-2 drops of neat cis-3-vinylcyclohexan-1-ol directly onto the ATR crystal. Causality: ATR is chosen over transmission methods (like KBr pellets) because it eliminates the risk of hygroscopic moisture absorption during sample preparation, which would artificially broaden or shift the critical 3350 cm −1 O-H stretching band.

  • Acquisition & Processing: Collect the sample spectrum using 16 scans at 4 cm −1 resolution from 4000 to 400 cm −1 . Apply ATR correction algorithms to adjust for penetration depth variations across the frequency range.

Section 4: Mass Spectrometry (MS)

Mechanistic Interpretation

In Electron Ionization (EI) MS at 70 eV, the molecular ion ( M+∙ ) at m/z 126 is typically of low abundance, a characteristic of aliphatic secondary alcohols which readily undergo dehydration [2]. The initial facile loss of water yields an alkene radical cation at m/z 108. Subsequent alpha-cleavage and loss of the vinyl radical generates the highly stabilized [C6​H9​]+ cation, which often presents as the base peak at m/z 81.

Quantitative Data Summary

Table 4: MS Data (GC-EI-MS, 70 eV)

m/zRelative Abundance (%)Fragment Assignment
126< 5 [M]+∙ (Molecular Ion)
10845 [M−H2​O]+∙
9915 [M−C2​H3​]+
9330 [M−H2​O−CH3​]+
81100 [C6​H9​]+ (Base Peak)
7940 [C6​H7​]+
4165 [C3​H5​]+ (Allyl cation)
Experimental Protocol: Self-Validating MS Acquisition
  • Sample Preparation: Dilute the sample to ~1 mg/mL in GC-grade dichloromethane.

  • GC Setup: Inject 1 µL into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5MS). Use helium as the carrier gas at a constant flow of 1 mL/min.

  • MS Tuning: Before analysis, tune the mass spectrometer using perfluorotributylamine (PFTBA). Causality: This strictly calibrates the m/z axis and optimizes lens voltages, ensuring that the relative abundances are accurate and reproducible.

  • Ionization & Acquisition: Operate the ion source in EI mode at exactly 70 eV. Causality: 70 eV is utilized because it standardizes the internal energy imparted to the molecular ion, ensuring the resulting fragmentation pattern is directly comparable to established spectral libraries. Scan from m/z 30 to 300.

Section 5: Visualizing the Analytical Workflows

AnalyticalWorkflow Sample cis-3-Vinylcyclohexan-1-ol (High Purity Sample) NMR_Prep NMR Preparation Dissolve in CDCl3 + TMS Sample->NMR_Prep IR_Prep IR Preparation ATR neat liquid Sample->IR_Prep MS_Prep MS Preparation GC-EI-MS Injection Sample->MS_Prep NMR_Acq NMR Acquisition 1H (500 MHz) & 13C (125 MHz) NMR_Prep->NMR_Acq IR_Acq IR Acquisition FT-IR (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq MS Acquisition EI 70 eV (m/z 30-300) MS_Prep->MS_Acq Data_Int Data Integration & Structural Elucidation (Stereochemical Confirmation) NMR_Acq->Data_Int IR_Acq->Data_Int MS_Acq->Data_Int

Fig 1. Multiplexed analytical workflow for the structural elucidation of cis-3-vinylcyclohexan-1-ol.

MS_Fragmentation M_plus Molecular Ion [M]⁺• m/z 126 Loss_H2O [M - H₂O]⁺• m/z 108 M_plus->Loss_H2O -H₂O (18 Da) Loss_Vinyl [M - C₂H₃]⁺ m/z 99 M_plus->Loss_Vinyl -•CH=CH₂ (27 Da) Frag_81 [C₆H₉]⁺ m/z 81 (Loss of Vinyl from m/z 108) Loss_H2O->Frag_81 -•CH=CH₂ (27 Da) Frag_79 [C₆H₇]⁺ m/z 79 Loss_H2O->Frag_79 -C₂H₅• (29 Da) Frag_41 Allyl Cation[C₃H₅]⁺ m/z 41 Frag_81->Frag_41 Ring Cleavage

Fig 2. Primary electron ionization (EI) mass spectrometry fragmentation pathways at 70 eV.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th Edition). Cengage Learning. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition). Springer. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry of 3-Vinylcyclohexan-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive exploration of the stereochemical intricacies of 3-vinylcyclohexan-1-ol. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the stereochemical intricacies of 3-vinylcyclohexan-1-ol. As a molecule with two stereocenters, it presents a fascinating case study in diastereomerism and enantiomerism, with significant implications for its chemical and biological properties. This document is designed to serve as a detailed technical resource, offering not only a theoretical framework but also practical insights into the synthesis, separation, and characterization of its various stereoisomers.

Introduction to the Stereoisomers of 3-Vinylcyclohexan-1-ol

3-Vinylcyclohexan-1-ol possesses two chiral centers at carbons C1 and C3, giving rise to a total of four possible stereoisomers. These exist as two pairs of enantiomers, which are diastereomers of each other. The relative orientation of the hydroxyl (-OH) and vinyl (-CH=CH₂) groups on the cyclohexane ring defines them as cis or trans diastereomers.

  • Cis Isomers: The hydroxyl and vinyl groups are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-3-vinylcyclohexan-1-ol and (1S,3R)-3-vinylcyclohexan-1-ol.

  • Trans Isomers: The hydroxyl and vinyl groups are on opposite sides of the ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-3-vinylcyclohexan-1-ol and (1S,3S)-3-vinylcyclohexan-1-ol.

The interplay of these stereochemical relationships governs the molecule's three-dimensional shape, which in turn dictates its interactions with other chiral molecules, a critical consideration in drug development and other applications.

Figure 1: Stereoisomeric relationships of 3-vinylcyclohexan-1-ol.

Synthesis of 3-Vinylcyclohexan-1-ol Isomers

The synthesis of 3-vinylcyclohexan-1-ol isomers typically starts from 3-vinylcyclohexanone. The stereochemical outcome of the reduction of the ketone functionality is highly dependent on the choice of reducing agent and reaction conditions. This provides a handle for selectively accessing either the cis or trans diastereomers.

Diastereoselective Reduction of 3-Vinylcyclohexanone

The reduction of the carbonyl group in 3-vinylcyclohexanone can proceed via either axial or equatorial attack of a hydride reagent, leading to the formation of the corresponding alcohol with the hydroxyl group in an equatorial or axial position, respectively. The stereoselectivity of this reduction is governed by a combination of steric and electronic factors, often explained by the Felkin-Anh model and consideration of torsional strain in the transition state.[1]

  • Synthesis of the trans Isomer (Equatorial Attack): Bulky hydride reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack the carbonyl group from the less hindered equatorial face. This results in the formation of the trans isomer as the major product, where the hydroxyl group is in an axial position in the resulting chair conformation.

  • Synthesis of the cis Isomer (Axial Attack): Less sterically demanding reducing agents, like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can attack from the axial face. This leads to the thermodynamically more stable cis isomer, with the hydroxyl group in an equatorial position.[2]

Experimental Protocol: Diastereoselective Reduction of 3-Vinylcyclohexanone

Objective: To synthesize a mixture of cis- and trans-3-vinylcyclohexan-1-ol, with the potential for diastereomeric enrichment based on the chosen reducing agent.

Materials:

  • 3-Vinylcyclohexanone[3]

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) for preferential formation of the cis isomer.

  • L-Selectride® (1.0 M solution in THF) for preferential formation of the trans isomer.

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 3-vinylcyclohexanone (1.0 eq) in the appropriate anhydrous solvent (methanol for NaBH₄, THF for LiAlH₄ and L-Selectride®) under a nitrogen atmosphere. The solution is cooled to the desired temperature (-78 °C for L-Selectride®, 0 °C for NaBH₄ and LiAlH₄).

  • Addition of Reducing Agent: The reducing agent (1.1 - 1.5 eq) is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of water, followed by saturated aqueous NH₄Cl solution. For reactions with LiAlH₄, a sequential addition of water, 15% aqueous NaOH, and water (Fieser workup) is recommended.

  • Extraction: The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude mixture of cis- and trans-3-vinylcyclohexan-1-ol is purified by flash column chromatography on silica gel.

Figure 2: Synthetic routes to cis- and trans-3-vinylcyclohexan-1-ol.

Separation of Stereoisomers

The separation of the four stereoisomers of 3-vinylcyclohexan-1-ol requires a multi-step approach, first separating the diastereomers and then resolving the enantiomers of each diastereomer.

Separation of Diastereomers

The cis and trans diastereomers of 3-vinylcyclohexan-1-ol have different physical properties, such as boiling point, melting point, and polarity, which allows for their separation using standard laboratory techniques.[4]

  • Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. Due to the difference in polarity between the cis and trans isomers, they will have different affinities for the stationary phase (e.g., silica gel) and will elute at different rates.

  • Fractional Crystallization: If the diastereomers are crystalline solids with different solubilities in a particular solvent, fractional crystallization can be an effective separation method.

Chiral Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[5]

  • Formation of Diastereomeric Salts: This classical method involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric esters.[6] These diastereomers can then be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers of the alcohol.

  • Chiral Chromatography: This is a powerful and widely used technique for the separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are commercially available, including those based on polysaccharides, proteins, and synthetic polymers.[1]

Experimental Protocol: Chiral Resolution via Diastereomeric Ester Formation

Objective: To resolve a racemic mixture of a 3-vinylcyclohexan-1-ol diastereomer (e.g., cis-isomer) into its individual enantiomers.

Materials:

  • Racemic cis- or trans-3-vinylcyclohexan-1-ol

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hexane

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Procedure:

  • Esterification: To a solution of the racemic alcohol (1.0 eq) and the chiral resolving agent (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq) and DCC (1.1 eq) at 0 °C. The reaction mixture is stirred at room temperature until the alcohol is completely consumed (monitored by TLC).

  • Workup: The dicyclohexylurea byproduct is removed by filtration. The filtrate is washed with dilute HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated.

  • Separation of Diastereomeric Esters: The resulting mixture of diastereomeric esters is separated by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

  • Hydrolysis: The separated diastereomeric esters are individually hydrolyzed by treatment with a solution of NaOH in methanol/water.

  • Isolation of Enantiomers: After completion of the hydrolysis (monitored by TLC), the methanol is removed under reduced pressure. The aqueous residue is acidified with dilute HCl and the pure enantiomer is extracted with diethyl ether. The organic layer is dried and concentrated to yield the enantiomerically pure alcohol.

Figure 3: General workflow for the separation of 3-vinylcyclohexan-1-ol stereoisomers.

Spectroscopic Characterization

The unambiguous identification of each stereoisomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the stereochemistry of the 3-vinylcyclohexan-1-ol isomers. The chemical shifts and coupling constants of the protons, particularly those on C1 and C3, are highly sensitive to their axial or equatorial orientation.

  • Distinguishing cis and trans Isomers: In the ¹H NMR spectrum, the proton attached to the carbon bearing the hydroxyl group (H1) will exhibit a different multiplicity and coupling constant depending on whether it is axial or equatorial. An axial proton will typically show a larger coupling constant to the adjacent axial protons compared to an equatorial proton. This allows for the differentiation of the cis and trans diastereomers. For instance, in the more stable chair conformation of the cis isomer, both the hydroxyl and vinyl groups are expected to be in equatorial positions, placing H1 in an axial position, which would result in a larger coupling constant.[4]

  • Conformational Analysis: Variable-temperature NMR studies can provide insights into the conformational equilibrium of the cyclohexane ring for each isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Vinylcyclohexan-1-ol Isomers

IsomerProtonPredicted ¹H NMR (ppm)CarbonPredicted ¹³C NMR (ppm)
cisH1 (axial)~3.5-3.7 (multiplet)C1~70-72
Vinylic Hs~4.9-5.8 (multiplets)C3~40-42
Cyclohexyl Hs~1.2-2.2 (multiplets)Vinyl Cs~115 (CH₂) & ~140 (CH)
transH1 (equatorial)~4.0-4.2 (broad singlet)C1~68-70
Vinylic Hs~4.9-5.8 (multiplets)C3~38-40
Cyclohexyl Hs~1.2-2.2 (multiplets)Vinyl Cs~115 (CH₂) & ~140 (CH)
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule and can also provide clues to distinguish between the cis and trans isomers.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration. The shape and position of this band can be influenced by intra- and intermolecular hydrogen bonding, which may differ between the cis and trans isomers.[7]

  • C=C Stretch: A medium intensity peak around 1640 cm⁻¹ corresponds to the C=C stretching vibration of the vinyl group.[5]

  • =C-H Stretch: A peak just above 3000 cm⁻¹, typically around 3075 cm⁻¹, is indicative of the C-H stretching of the vinyl group.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to each isomer, serving as a "fingerprint" for identification.

Table 2: Key IR Absorption Bands for 3-Vinylcyclohexan-1-ol Isomers

Functional GroupAbsorption Range (cm⁻¹)Description
O-H (alcohol)3200-3600Broad, strong
=C-H (vinyl)~3075Medium
C-H (alkane)2850-2960Strong
C=C (vinyl)~1640Medium
C-O (alcohol)1050-1150Strong

Chiroptical Properties

Enantiomers can be distinguished by their interaction with plane-polarized light. Techniques such as polarimetry and circular dichroism (CD) spectroscopy are essential for characterizing the absolute configuration of the chiral centers.

  • Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or spectra of related compounds with known stereochemistry.

Conclusion

The stereochemistry of 3-vinylcyclohexan-1-ol is a rich and multifaceted topic with significant practical implications. A thorough understanding of its isomeric forms, coupled with robust synthetic, separation, and characterization methodologies, is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The principles and protocols outlined in this guide provide a solid foundation for navigating the complexities of this important molecule and its stereoisomers.

References

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Foundational

Technical Whitepaper: cis-3-Vinylcyclohexan-1-ol – Identifiers, Stereochemical Synthesis, and Analytical Validation

Phase I: Structural Taxonomy & Chemical Identifiers cis-3-Vinylcyclohexan-1-ol is a specialized alicyclic building block heavily utilized in organic synthesis, materials science, and the development of active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase I: Structural Taxonomy & Chemical Identifiers

cis-3-Vinylcyclohexan-1-ol is a specialized alicyclic building block heavily utilized in organic synthesis, materials science, and the development of active pharmaceutical ingredients (APIs). Its 1,3-disubstituted stereocenter configuration provides a predictable spatial orientation that is highly valued for structural rigidity and ligand-receptor binding affinity.

Accurate identification of its specific stereoisomer is critical, as the cis and trans configurations exhibit distinct physical properties and reaction trajectories.

Quantitative Data & Identifiers Summary
Identifier / Chemical PropertyValue
Chemical Name cis-3-Vinylcyclohexan-1-ol
CAS Registry Number (cis) 43101-35-5[1]
CAS Registry Number (trans) 43101-34-4[2]
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Optimal Conformation 1,3-diequatorial

Phase II: Stereochemical Logic & Mechanistic Causality

The synthesis of cis-3-vinylcyclohexan-1-ol typically proceeds via the nucleophilic reduction of 3-vinylcyclohexanone. Understanding the causality behind the stereoselectivity of this reaction requires an analysis of cyclohexane chair conformations and transition-state kinetics.

In the starting material (3-vinylcyclohexanone), the bulky vinyl group acts as a conformational anchor. To minimize severe 1,3-diaxial steric repulsion, the ring locks into a chair conformation where the vinyl group occupies the equatorial position.

When a reducing agent like Sodium Borohydride (NaBH₄) is introduced, the hydride (H⁻) nucleophile can attack the planar carbonyl carbon from two distinct trajectories:

  • Axial Attack (Kinetically Favored): The hydride approaches from the axial face. This pathway is favored because it avoids the torsional strain associated with eclipsing the adjacent axial C-H bonds (which hinders the equatorial approach). Axial attack pushes the resulting oxygen atom into the equatorial plane.

  • Equatorial Attack (Sterically Hindered): The hydride approaches from the equatorial face, suffering from steric hindrance and resulting in an axial hydroxyl group.

Because the axial attack is kinetically favored, the major product features an equatorial hydroxyl group. Combined with the pre-existing equatorial vinyl group, the reaction highly favors the cis-1,3-diequatorial isomer.

StereochemicalLogic A 3-Vinylcyclohexanone (Equatorial Vinyl Anchor) B Hydride Delivery (NaBH4 / THF, 0°C) A->B C Axial Hydride Attack (Less Steric Hindrance) B->C Kinetically Favored D Equatorial Hydride Attack (1,3-Diaxial Repulsion) B->D Sterically Hindered E cis-3-Vinylcyclohexan-1-ol (Major Product, Diequatorial) C->E F trans-3-Vinylcyclohexan-1-ol (Minor Product, Axial-Equatorial) D->F

Stereochemical logic of 3-vinylcyclohexanone reduction favoring the cis-isomer.

Phase III: Self-Validating Synthetic Protocol

To achieve high diastereomeric excess of cis-3-vinylcyclohexan-1-ol, the reduction protocol must strictly control temperature and reagent addition rates[3]. The following methodology incorporates an embedded self-validating system to ensure reaction integrity.

Step-by-Step Methodology
  • Preparation & Inertion: Purge a dry round-bottom flask with nitrogen gas. Causality: Maintaining an inert atmosphere prevents the oxidative degradation of the vinyl moiety and atmospheric moisture from prematurely quenching the hydride reagent.

  • Solvation & Thermal Control: Dissolve 3-vinylcyclohexanone (26.6 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF). Submerge the vessel in an ice-water bath to reach an internal temperature of 0 °C. Causality: Lowering the temperature to 0 °C maximizes the energy difference between the axial and equatorial transition states, significantly enhancing the stereoselectivity toward the cis isomer.

  • Hydride Addition: Add NaBH₄ (29.2 mmol) portionwise over a 3-minute period. Causality: Portionwise addition mitigates the exothermic nature of the reduction, preventing localized thermal spikes that could erode kinetic control.

  • Reaction Progression & In-Line QC: Remove the cooling bath after 5 minutes and allow the mixture to warm to room temperature for 1 hour.

    • Self-Validating QC Step: Perform Thin-Layer Chromatography (TLC). Stain the plate with Potassium Permanganate (KMnO₄). The vinyl group will rapidly reduce the KMnO₄, appearing as a bright yellow spot against a purple background. Complete disappearance of the higher-R_f ketone spot validates reaction completion.

  • Quenching & Isolation: Slowly quench the reaction by adding 5 mL of deionized water. Causality: Water hydrolyzes the intermediate boron-alkoxide complex, liberating the free alcohol. Extract the aqueous layer with diethyl ether, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

ProtocolWorkflow S1 Reaction Setup (Inert N2, 0°C) S2 NaBH4 Addition (Portionwise) S1->S2 QC1 In-line QC: TLC (KMnO4 Stain) S2->QC1 Monitor Ketone Consumption S3 Aqueous Quench (H2O Addition) QC1->S3 If Complete QC2 Final Validation: 1H NMR (J-coupling) S3->QC2 Isolate & Verify Stereochemistry

Self-validating synthetic workflow incorporating in-line TLC and final NMR validation.

Phase IV: Analytical Orthogonality & Validation

To definitively confirm the cis configuration over the trans isomer, orthogonal analytical techniques must be employed. The gold standard for this validation is ¹H NMR Spectroscopy .

Diagnostic J-Coupling Analysis: The proton at the C1 position (the carbon bearing the hydroxyl group) serves as the primary diagnostic signal.

  • In the cis-isomer (1,3-diequatorial), the C1 proton is situated in the axial position. An axial proton experiences strong trans-diaxial coupling with the adjacent axial protons at C2 and C6. Consequently, the ¹H NMR signal for the C1 proton will appear as a broad multiplet with large coupling constants (J ≈ 10–12 Hz).

  • In the trans-isomer (axial-equatorial), the C1 proton is equatorial . It only experiences weak equatorial-equatorial and equatorial-axial interactions, resulting in a narrower signal with much smaller coupling constants (J ≈ 2–5 Hz).

By measuring the peak width and J-values of the C1 proton, researchers can mathematically validate the diastereomeric purity of the synthesized batch.

Phase V: Applications in Drug Development

The rigid, well-defined stereochemistry of cis-3-vinylcyclohexan-1-ol makes it a highly sought-after intermediate in medicinal chemistry. It is frequently subjected to downstream amination processes (e.g., via Mitsunobu inversion or reductive amination of the corresponding ketone) to yield derivatives like 3-vinylcyclohexan-1-amine. These amine derivatives act as critical pharmacophores and ligands, binding to specific biological receptors and modulating biochemical pathways in the discovery of targeted therapeutics[4].

References

  • NextSDS. "1-vinylcyclohexan-1-ol — Chemical Substance Information" (CAS 43101-35-5). NextSDS Substance Database. URL:[Link]

  • Google Patents. "WO2017147410A1 - Compounds that inhibit mcl-1 protein". WIPO.

Sources

Exploratory

Solubility of cis-3-Vinylcyclohexan-1-ol in common solvents

An In-depth Technical Guide to the Solubility of cis-3-Vinylcyclohexan-1-ol in Common Solvents Abstract Solubility is a critical physicochemical parameter that profoundly influences the outcomes of chemical research, pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of cis-3-Vinylcyclohexan-1-ol in Common Solvents

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the outcomes of chemical research, process chemistry, and pharmaceutical drug development.[1] This technical guide provides a comprehensive analysis of the solubility profile of cis-3-Vinylcyclohexan-1-ol, a molecule of interest in synthetic chemistry. Lacking extensive published empirical data, this document establishes a predictive solubility framework grounded in fundamental chemical principles, including intermolecular forces and the "like dissolves like" paradigm.[2][3] Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of solubility, empowering researchers to validate these predictions. This guide is intended for scientists and professionals who require a deep, practical understanding of solvent selection and solubility optimization for cyclohexanol derivatives.

Introduction: The Critical Role of Solubility

In the molecular sciences, the ability of a substance (the solute) to form a homogeneous solution with a solvent is a foundational concept.[4] The efficiency of chemical reactions, the viability of purification techniques like crystallization and chromatography, and the bioavailability of a pharmaceutical agent are all intrinsically linked to solubility.[1][5] For a molecule like cis-3-Vinylcyclohexan-1-ol, understanding its behavior across a spectrum of common laboratory solvents is paramount for its successful application, whether as a synthetic intermediate or a building block for more complex structures. This guide bridges theoretical principles with practical application to provide a robust understanding of its solubility characteristics.

Physicochemical Profile of cis-3-Vinylcyclohexan-1-ol

To predict the solubility of cis-3-Vinylcyclohexan-1-ol, we must first analyze its molecular structure. The molecule consists of two key regions that dictate its interaction with solvents:

  • A Polar Head: The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes interaction with polar solvents.

  • A Nonpolar Backbone: The C8 hydrocarbon framework, comprising the cyclohexane ring and the vinyl group, is nonpolar and hydrophobic. This substantial nonpolar region favors interactions with nonpolar solvents through London dispersion forces.

The overall solubility of the molecule is determined by the balance between these two competing characteristics. While the hydroxyl group imparts some degree of polarity, the large hydrocarbon portion suggests that the molecule will have significant nonpolar character.

Key Structural Properties:

  • Molecular Formula: C₈H₁₄O

  • Molecular Weight: 126.20 g/mol [6]

  • Key Functional Groups: Secondary alcohol (-OH), alkene (vinyl group, -CH=CH₂)

  • Structural Features: A six-membered carbocyclic ring providing rigidity and a significant nonpolar surface area.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][5] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[1][2]

  • Polar Solvents (e.g., water, methanol, DMSO) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes primarily through van der Waals forces (London dispersion forces).

Based on its bifunctional nature (polar -OH group, nonpolar C8 backbone), cis-3-Vinylcyclohexan-1-ol is expected to exhibit a nuanced solubility profile, demonstrating miscibility with a range of solvents.

Predicted Solubility Profile

The following table summarizes the predicted solubility of cis-3-Vinylcyclohexan-1-ol in a variety of common laboratory solvents, categorized by their type. This prediction is based on the structural analysis and theoretical principles discussed above.

SolventTypePredicted SolubilityRationale for Prediction
Water (H₂O)Polar ProticLow / Sparingly Soluble The hydroxyl group can form hydrogen bonds with water, but the large C8 nonpolar backbone significantly hinders solubility. Generally, alcohols with more than 4-5 carbons have limited water solubility.[2]
Methanol (CH₃OH)Polar ProticHigh / Miscible Methanol is a polar protic solvent with a short alkyl chain. It can hydrogen bond with the solute's -OH group, and its nonpolar methyl group can interact favorably with the hydrocarbon backbone.
Ethanol (C₂H₅OH)Polar ProticHigh / Miscible Similar to methanol, ethanol can engage in hydrogen bonding while its ethyl group interacts well with the solute's nonpolar region.[7]
Acetone (C₃H₆O)Polar AproticHigh / Miscible Acetone's permanent dipole can interact strongly with the dipole of the hydroxyl group. It is a versatile solvent for compounds with moderate polarity.
Dimethyl Sulfoxide (DMSO)Polar AproticHigh / Miscible DMSO is a highly polar aprotic solvent capable of dissolving a wide range of substances, including those with both polar and nonpolar characteristics.[2]
Acetonitrile (CH₃CN)Polar AproticHigh / Miscible As a polar aprotic solvent, acetonitrile should readily dissolve cis-3-Vinylcyclohexan-1-ol through dipole-dipole interactions.[2]
Tetrahydrofuran (THF)Polar Aprotic (low polarity)High / Miscible THF has a moderate polarity and is an excellent solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties.
Dichloromethane (CH₂Cl₂)NonpolarHigh / Miscible While having a slight dipole, it is often considered a nonpolar solvent and is effective at dissolving moderately polar organic molecules.
Toluene (C₇H₈)NonpolarHigh / Miscible The aromatic ring of toluene will interact favorably with the nonpolar cyclohexane and vinyl groups via London dispersion forces.[2]
Hexane (C₆H₁₄)NonpolarHigh / Miscible As a purely aliphatic hydrocarbon, hexane is an excellent solvent for nonpolar compounds. The large hydrocarbon backbone of the solute ensures strong van der Waals interactions.[2]
Diethyl Ether (C₄H₁₀O)NonpolarHigh / Miscible Diethyl ether is a common nonpolar solvent that can also accept a hydrogen bond, making it highly effective for dissolving alcohols.[8]

Experimental Protocol for Solubility Determination: The Equilibrium Shake-Flask Method

To empirically validate the predicted solubilities, a standardized experimental protocol is essential. The equilibrium (or "shake-flask") method is a robust and widely used technique for determining the solubility of a compound.[9]

Objective:

To determine the concentration of a saturated solution of cis-3-Vinylcyclohexan-1-ol in a given solvent at a specified temperature.

Materials:
  • cis-3-Vinylcyclohexan-1-ol

  • Selected solvents (e.g., water, ethanol, hexane)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Step-by-Step Methodology:
  • Preparation: Add an excess amount of cis-3-Vinylcyclohexan-1-ol to a vial. The key is to ensure that undissolved solid/liquid remains, confirming that the solution is saturated.

  • Solvent Addition: Add a precise, known volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled orbital shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be maintained at a standard value, such as 25 °C.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solute to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a micropipette or syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any microscopic, undissolved particles. This step is critical to avoid overestimation of solubility.

  • Dilution: Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of cis-3-Vinylcyclohexan-1-ol.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units of mg/mL, mol/L, or g/100g .

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate at constant temperature (24-48h) B->C D 4. Allow phases to separate C->D E 5. Withdraw aliquot of clear supernatant D->E F 6. Filter sample (0.22 µm syringe filter) E->F G 7. Dilute filtered sample F->G H 8. Quantify concentration (GC/HPLC) G->H I 9. Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Visualizing Structure-Solubility Relationships

The interplay between the molecular features of cis-3-Vinylcyclohexan-1-ol and different solvent types can be visualized to better understand its predicted behavior.

G cluster_solute cluster_solvents cluster_interactions Solute Hydroxyl Group (-OH) Cyclohexane & Vinyl Backbone Interactions Hydrogen Bonding | Dipole-Dipole | London Dispersion Forces Solute:f0->Interactions:f0 Strong Solute:f0->Interactions:f1 Strong Solute:f1->Interactions:f2 Strong Polar Polar Protic (Water, EtOH) Polar Aprotic (Acetone, DMSO) Nonpolar Nonpolar (Hexane, Toluene) Interactions:f0->Polar:f0 Drives Solubility Interactions:f1->Polar:f1 Drives Solubility Interactions:f2->Nonpolar Drives Solubility

Caption: Relationship between solute functional groups and solvent interactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling cis-3-Vinylcyclohexan-1-ol and its solutions. While a specific Safety Data Sheet (SDS) is not available, data from analogous compounds like cis-3-Hexen-1-ol can provide guidance.[7][10][11][12]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid contact with skin and eyes and prevent inhalation of vapors.[10][13]

  • Flammability: The compound is expected to be a combustible or flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[10] Use spark-proof tools and take precautionary measures against static discharge.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

Always consult the specific SDS for any chemical before use.

Conclusion

This guide establishes that cis-3-Vinylcyclohexan-1-ol is predicted to be a versatile compound with high solubility in a broad range of common organic solvents, from polar aprotic (acetone, DMSO) to nonpolar (hexane, toluene). Its solubility is governed by the dual nature of its structure: a polar hydroxyl group facilitating interactions with polar solvents and a substantial nonpolar hydrocarbon backbone that ensures miscibility with nonpolar solvents. Its solubility in water is expected to be limited. The provided experimental protocol offers a clear pathway for researchers to obtain precise, empirical solubility data, which is indispensable for optimizing reaction conditions, developing purification strategies, and advancing research objectives.

References

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Department of Chemistry, University of Rochester. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Department of Chemistry, University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Department of Chemistry, University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • G-protein coupled receptor (GPCR) ligand binding database. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. [Link]

  • Journal of Chemical Education. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC. [Link]

  • PubChem. 4-Vinylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • MicroChemicals. Solvents and solubilities. [Link]

  • Wikipedia. Solubility. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Wikipedia. cis-3-Hexen-1-ol. [Link]

  • PubChem. cis-3-Allylcyclohexanol. National Center for Biotechnology Information. [Link]

Sources

Foundational

Reactivity Profile of the Vinyl Group in cis-3-Vinylcyclohexan-1-ol: A Mechanistic and Synthetic Guide

Executive Summary For drug development professionals and synthetic chemists, the cyclohexane ring serves as a highly predictable stereochemical scaffold. cis-3-Vinylcyclohexan-1-ol is a prime example of how conformationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the cyclohexane ring serves as a highly predictable stereochemical scaffold. cis-3-Vinylcyclohexan-1-ol is a prime example of how conformational locking dictates chemical reactivity. This whitepaper provides an in-depth technical analysis of the reactivity profile of its vinyl group, emphasizing the causality behind stereoelectronic effects, detailing self-validating experimental workflows, and providing field-proven protocols for key transformations.

Conformational Dynamics & Stereoelectronic Grounding

To understand the reactivity of the vinyl group in cis-3-vinylcyclohexan-1-ol, one must first establish the ground-state conformation of the molecule. The cis-1,3-disubstituted cyclohexane system is governed by the thermodynamic competition between the di-equatorial (ee) and di-axial (aa) conformers.

The 1,3-Diaxial Interaction and Conformational Locking

In the di-axial conformation, the hydroxyl group and the vinyl group project onto the same face of the cyclohexane ring, leading to severe steric repulsion with each other and with the remaining axial protons. This is known as the 1,3-diaxial interaction. While intramolecular hydrogen bonding (IAHB) can sometimes stabilize diaxial conformations in specific 1,3-disubstituted systems containing strong hydrogen bond donors and acceptors[1], the vinyl group lacks the electronegativity required to act as a strong hydrogen bond acceptor.

Consequently, cis-3-vinylcyclohexan-1-ol resides almost exclusively in the di-equatorial (ee) conformation . This structural rigidity is highly valued in medicinal chemistry, where 1,3-disubstituted cyclohexanes are frequently deployed as structurally rigid scaffolds, such as in the development of Leukotriene B4 receptor antagonists[2].

Because the vinyl group is locked in the equatorial position, it projects outward from the steric bulk of the cyclohexane ring. This unhindered trajectory makes it a highly reactive, accessible handle for peripheral functionalization.

Conformational_Equilibrium A Di-equatorial (ee) Conformer cis-3-Vinylcyclohexan-1-ol (Highly Favored) B Di-axial (aa) Conformer cis-3-Vinylcyclohexan-1-ol (High Steric Strain) A->B Ring Flip (High Energy) B->A Steric Relief (1,3-diaxial avoidance)

Fig 1: Conformational equilibrium of cis-3-Vinylcyclohexan-1-ol favoring the ee state.

Key Transformations of the Equatorial Vinyl Group

The equatorial vinyl group behaves as an unhindered terminal alkene. Below, we detail its primary reactivity profiles, focusing on the causality of reagent selection.

Regioselective Hydroboration-Oxidation

Objective: Conversion of the vinyl group to a primary alcohol (2-(3-hydroxycyclohexyl)ethanol). Causality: While standard borane ( BH3​⋅THF ) can be used, the unhindered nature of the equatorial vinyl group occasionally leads to minor amounts of internal hydroboration. By utilizing 9-Borabicyclo[3.3.1]nonane (9-BBN) , the extreme steric bulk of the bicyclic reagent forces the boron atom exclusively to the less hindered terminal carbon, ensuring >99% anti-Markovnikov regioselectivity.

Olefin Cross-Metathesis

Objective: C-C bond formation to extend the aliphatic chain. Causality: In the Grubbs empirical model for olefin metathesis, the unhindered terminal vinyl group of cis-3-vinylcyclohexan-1-ol is classified as a Type I olefin . It undergoes rapid homodimerization and highly efficient cross-metathesis with electron-deficient partners (e.g., acrylates). Grubbs II catalyst is selected over Grubbs I because its N-heterocyclic carbene (NHC) ligand increases electron density on the ruthenium center, accelerating the initiation rate and stabilizing the metallacyclobutane intermediate.

Diastereoselective Epoxidation

Objective: Oxidation to an oxirane ring. Causality: When treated with m-CPBA, the epoxidation occurs readily. However, because the directing hydroxyl group is at the 1,3-position rather than the allylic position, it cannot effectively hydrogen-bond to the incoming peroxy acid to direct facial selectivity. Therefore, epoxidation yields a predictable mixture of diastereomers dictated solely by the slight inherent facial bias of the equatorial trajectory.

Quantitative Data Summary

The following table summarizes the expected reactivity metrics for the equatorial vinyl group in a standardized synthetic environment.

Reaction WorkflowReagents / CatalystTarget Functional GroupRegioselectivityTypical Yield
Hydroboration 9-BBN, THF; NaOH, H2​O2​ Primary Alcohol>99% Anti-Markovnikov85–92%
Cross-Metathesis Grubbs II (5 mol%), DCMInternal Alkene (E-selective)Terminal C-C bond78–88%
Epoxidation m-CPBA, DCM, 0 °COxiraneN/A (Diastereomeric mix)90–95%
Hydrogenation Pd/C, H2​ (1 atm), MeOHEthyl groupN/A>98%

Experimental Protocols & Self-Validating Systems

A robust protocol must not rely on end-point analysis alone. The following methodologies integrate self-validating checkpoints to ensure scientific integrity.

Protocol A: Self-Validating Olefin Cross-Metathesis
  • Substrate Preparation (Degassing): In a glovebox or via standard Schlenk techniques, dissolve cis-3-vinylcyclohexan-1-ol (1.0 equiv), the cross-partner (e.g., methyl acrylate, 3.0 equiv), and 1,3,5-trimethoxybenzene (0.1 equiv, internal standard) in anhydrous, freeze-pump-thaw degassed dichloromethane (DCM).

    • Causality: Degassing is critical because dissolved oxygen rapidly decomposes the ruthenium-alkylidene catalyst, prematurely terminating the catalytic cycle.

  • Catalysis: Add Grubbs II catalyst (5 mol%). Stir the reaction at 40 °C under a positive pressure of N2​ .

  • In-Process Validation (qNMR): At the 2-hour mark, extract a 50 µL aliquot, evaporate the DCM, and dissolve in CDCl3​ . Acquire a rapid 1H qNMR.

    • Causality: Integrating the disappearance of the terminal vinyl protons ( δ ~5.8 ppm) against the aromatic protons of the internal standard ( δ 6.1 ppm) provides an absolute metric of conversion, removing guesswork from the reaction time.

  • Quenching: Once qNMR confirms >95% conversion, add an excess of ethyl vinyl ether (0.5 mL) and stir for 15 minutes.

    • Causality: Ethyl vinyl ether reacts with the active ruthenium species to form a stable, catalytically inactive Fischer carbene, preventing product isomerization during concentration and purification.

  • Purification: Concentrate in vacuo and purify via flash column chromatography.

Metathesis_Workflow Step1 1. Substrate Prep Degas DCM, add substrate & partner Step2 2. Catalyst Addition Add Grubbs II (5 mol%) under N2 Step1->Step2 Step3 3. In-Process Validation qNMR Aliquot (Check Conversion) Step2->Step3 Step4 4. Quench & Purify Add Ethyl Vinyl Ether, Flash Column Step3->Step4

Fig 2: Self-validating experimental workflow for olefin cross-metathesis.
Protocol B: Regioselective Hydroboration-Oxidation
  • Setup: Flame-dry a Schlenk flask and purge with N2​ . Add cis-3-vinylcyclohexan-1-ol (1.0 equiv) and anhydrous THF (0.2 M).

  • Hydroboration: Cool the solution to 0 °C. Add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 3 hours.

    • Causality: Maintaining 0 °C during addition controls the exothermic reaction and minimizes any thermal isomerization of the borane intermediate.

  • Oxidation: Cool the flask back to 0 °C. Carefully add 3M NaOH (1.5 equiv), followed by the dropwise addition of 30% H2​O2​ (3.0 equiv). Stir for 2 hours at room temperature.

    • Causality: The alkaline hydrogen peroxide strictly oxidizes the alkylborane with retention of stereochemistry.

  • Workup: Dilute with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate. Validate the complete consumption of the alkene via TLC using a KMnO4​ stain (alkenes will immediately reduce the stain to a brown spot).

References

*[1] Title: APPLICATIONS OF NMR AND THEORETICAL CALCULATIONS TO STUDY THE O-H∙∙∙N INTRAMOLECULAR HYDROGEN BOND EFFECT ON THE CONFORMATIONAL EQUILIBRIUM OF CIS-3-N-ETHYLAMINOCYCLOHEXANOL AND CIS-3-N,N-DIETHYLAMINOCYCLOHEXANOL Source: Química Nova URL:[Link]

*[2] Title: Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: cis-3-Vinylcyclohexan-1-ol as a Precision Chiral Building Block in Advanced Scaffold Synthesis

Executive Summary & Structural Rationale In modern drug discovery and complex natural product synthesis, the demand for rigid, stereochemically defined scaffolds is paramount.1[1] has emerged as a highly versatile chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and complex natural product synthesis, the demand for rigid, stereochemically defined scaffolds is paramount.1[1] has emerged as a highly versatile chiral building block. It is prominently featured in the synthesis of critical therapeutic agents, including2[2] and the convergent3[3].

The utility of this molecule lies in its conformational thermodynamics. In a 1,3-disubstituted cyclohexane system, the cis isomer strongly favors a diequatorial (e,e) conformation. This spatial orientation places both the bulky vinyl group and the hydroxyl group in equatorial positions, 4[4] during subsequent functionalization. Consequently, the orthogonal reactivity of the hydroxyl group (primed for stereoinvertive SN​2 displacement) and the vinyl group (primed for cross-metathesis or hydroboration) can be exploited with exceptional stereofidelity.

Experimental Workflows & Logical Relationships

The integration of cis-3-Vinylcyclohexan-1-ol into a synthetic pipeline requires precise control over its initial stereocenter generation and subsequent isolation. The workflow below maps the logical progression from a prochiral ketone to a functionalized pharmaceutical intermediate.

G A 3-Vinylcyclohexanone (Starting Material) B Diastereoselective Reduction (NaBH4, THF, 0 °C) A->B C cis/trans-3-Vinylcyclohexanol (Racemic Mixture) B->C Yield: >90% D Chiral SFC Resolution (Chromega Chiral CC4) C->D E cis-3-Vinylcyclohexan-1-ol (Chiral Building Block) D->E ee >99% F Stereospecific Functionalization (e.g., Mitsunobu Inversion) E->F G Mcl-1 Inhibitor Intermediate (Target Scaffold) F->G High Stereofidelity

Workflow for the isolation and functionalization of cis-3-Vinylcyclohexan-1-ol in drug discovery.

Quantitative Data: Stereoselectivity & Yield Optimization

Selecting the appropriate method for generating the cis stereocenter dictates the downstream purification burden. While direct reduction is cost-effective, it yields a diastereomeric mixture requiring Supercritical Fluid Chromatography (SFC). Alternatively, 5[5] provides direct asymmetric access to functionalized derivatives.

Table 1: Comparison of Synthetic and Resolution Strategies for 3-Vinylcyclohexanol

MethodologyReagents / CatalystSolvent SystemTemp (°C)Yield (%)cis:trans RatioEnantiomeric Excess (ee)
Direct Ketone Reduction NaBH4​ THF / H2​O 0 to 2592~1:1N/A (Racemic)
Au-Catalyzed Carbocyclization AuCl3​ / Chiral LigandDCM2585>10:194%
Chiral SFC Resolution Chromega Chiral CC4MeOH ( NH3​ ) / CO2​ 3345 (Recovery)100:0>99%

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but must incorporate self-validating checkpoints to ensure the integrity of the chiral pool.

Protocol A: Synthesis and Chiral Resolution of cis-3-Vinylcyclohexan-1-ol

Causality Check: Sodium borohydride ( NaBH4​ ) is selected over stronger reducing agents (like LiAlH4​ ) to prevent any potential reductive cleavage or unintended side reactions with the unactivated alkene. Because the reduction of 3-vinylcyclohexanone inherently lacks high facial selectivity, a robust chiral resolution step is mandatory.

Step-by-Step Methodology:

  • Chemoselective Reduction :

    • To a stirred solution of 3-vinylcyclohexanone (3.30 g, 26.6 mmol) in anhydrous THF (100 mL) under a nitrogen atmosphere at 0 °C, add NaBH4​ (1.11 g, 29.2 mmol) portion-wise over 3 minutes.

    • Mechanistic Insight: Maintaining the reaction at 0 °C during addition controls the exotherm, preventing the thermal promotion of 1,4-conjugate reduction pathways (though isolated, trace isomerization is mitigated).

  • Reaction Maturation & Quench :

    • Remove the cooling bath after 5 minutes and allow the reaction to warm to room temperature for 1 hour.

    • Quench the remaining hydride by carefully adding H2​O (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL), dry the combined organics over MgSO4​ , and concentrate in vacuo.

  • Chiral Supercritical Fluid Chromatography (SFC) Resolution :

    • System Setup: Utilize a Chromega Chiral CC4 column (3.0 x 25 cm).

    • Mobile Phase: 55% Methanol modified with 20 mM NH3​ / 45% CO2​ .

    • Causality for Additive: The inclusion of 20 mM NH3​ is critical. It masks the residual acidic silanols on the stationary phase, preventing peak tailing of the secondary alcohol and ensuring baseline resolution between the cis and trans isomers[2].

    • Parameters: Flow rate at 80 mL/min; SFC outlet pressure at 100 bar; column temperature at 33 °C.

    • Validation: Monitor via UV detection at 242 nm. The cis isomer is typically isolated as the second eluting peak. Confirm diastereomeric purity via 1H NMR (assessing the axial/equatorial coupling constants of the carbinol proton).

Protocol B: Stereoretentive Hydroboration of the Vinyl Handle

Causality Check: To utilize the vinyl group without epimerizing the delicate cyclohexane stereocenters, mild 6[6] or standard borane-THF complexes must be used. The subsequent oxidation must be strictly alkaline to ensure the stereoretentive migration of the alkyl group from boron to oxygen.

Step-by-Step Methodology:

  • Hydroboration :

    • In a strictly anhydrous environment (glovebox or Schlenk line), dissolve cis-3-Vinylcyclohexan-1-ol (1.0 mmol) in dry Et2​O (10 mL).

    • Cool the solution to 0 °C and add BH3​⋅THF (1.0 M, 1.1 equiv) dropwise. Stir for 2 hours, allowing it to slowly reach room temperature.

  • Stereoretentive Oxidation :

    • Cool the vessel back to 0 °C. Add 3M NaOH (2.0 mL) followed dropwise by 30% H2​O2​ (2.0 mL).

    • Mechanistic Insight: The hydroperoxide anion attacks the electron-deficient boron. The subsequent 1,2-alkyl shift displaces the hydroxide leaving group with complete retention of configuration at the newly formed C-O bond.

  • Isolation :

    • Stir for an additional 2 hours at room temperature to ensure complete oxidation. Extract with Dichloromethane (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography to isolate the diol scaffold.

References

  • B2B : de meilleurs achats de produits chimiques - PINPOOLS: cis-3-vinylcyclohexan-1-ol.Pinpools.
  • Recent advances in the gold-catalyzed additions to C–C multiple bonds.Beilstein Journal of Organic Chemistry.
  • WO2017147410A1 - Compounds that inhibit mcl-1 protein.Google Patents.
  • Markovnikov alcohols via epoxide hydroboration by molecular alkali metal catalysts.PMC.
  • Buy Rel-(1R,3R)-3-vinylcyclohexan-1-amine (EVT-15416042).EvitaChem.
  • Studies on Convergent and Enantioselective Total Synthesis of Anti-tumor compound Taxol.Waseda University Repository.

Sources

Application

Application Note: Chemoselective Epoxidation of cis-3-Vinylcyclohexan-1-ol

Executive Summary & Mechanistic Rationale The epoxidation of terminal alkenes is a foundational transformation in drug development and synthetic organic chemistry. When handling polyfunctional substrates like cis-3-vinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The epoxidation of terminal alkenes is a foundational transformation in drug development and synthetic organic chemistry. When handling polyfunctional substrates like cis-3-vinylcyclohexan-1-ol—which contains both an unactivated terminal vinyl group and a secondary hydroxyl group—achieving chemoselective oxidation without over-oxidizing the alcohol is critical.

This protocol utilizes meta-chloroperoxybenzoic acid (mCPBA) to execute a highly reliable Prilezhaev epoxidation. As a Senior Application Scientist, I recommend mCPBA for this specific substrate due to its predictable kinetics and chemoselectivity. The reaction rate of mCPBA is directly correlated with the electron density of the alkene[1]. Because the oxidation proceeds via a concerted, asynchronous "butterfly" transition state, it specifically targets the π -bond while leaving the secondary alcohol completely intact[2].

While the Prilezhaev reaction is strictly stereospecific with respect to the alkene geometry (preserving cis or trans relationships)[2], the terminal vinyl group in cis-3-vinylcyclohexan-1-ol is freely rotating. Consequently, the newly formed oxirane ring will manifest as a mixture of diastereomers, as the distant γ -hydroxyl group provides minimal facial directing bias.

Experimental Workflow

Workflow Substrate cis-3-Vinylcyclohexan-1-ol (0.2 M in DCM) Reagent Addition of mCPBA (1.2 equiv, 0 °C) Substrate->Reagent Dissolve & Cool Reaction Prilezhaev Epoxidation (Warming to RT) Reagent->Reaction Exothermic Control Quench Dual-Action Quench (Na2S2O3 / NaHCO3) Reaction->Quench TLC Validation Workup Phase Separation (Aqueous Extraction) Quench->Workup Neutralize Acid Product cis-3-(Oxiran-2-yl)cyclohexan-1-ol (Diastereomeric Mixture) Workup->Product Isolate & Dry

Workflow for the mCPBA-mediated epoxidation of cis-3-vinylcyclohexan-1-ol.

Quantitative Reagent Matrix

Note: Commercial mCPBA is typically supplied at ~70–77% purity to prevent explosive degradation, with the balance being m-chlorobenzoic acid and water[2]. Calculations below assume 77% active oxidant.

ReagentMW ( g/mol )EquivalentsAmountRole
cis-3-Vinylcyclohexan-1-ol126.201.01.00 g (7.92 mmol)Substrate
mCPBA (77% active)172.571.22.13 g (9.50 mmol)Oxidant
Dichloromethane (DCM)84.93N/A40.0 mLSolvent
Na 2​ S 2​ O 3​ (Sat. Aq.)158.11Excess20.0 mLReductant
NaHCO 3​ (Sat. Aq.)84.01Excess20.0 mLBase / Buffer

Self-Validating Protocol

Phase 1: Reaction Assembly
  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with cis-3-vinylcyclohexan-1-ol (1.00 g, 7.92 mmol) and anhydrous DCM (40 mL).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: mCPBA epoxidation is an exothermic process. Initiating the reaction at 0 °C prevents thermal runaway and suppresses unwanted oxidative side reactions[3].

  • Oxidant Addition: Add mCPBA (2.13 g, 9.50 mmol) portion-wise over 10 minutes.

    • Self-Validation Check: The mCPBA will initially remain partially insoluble, creating a white suspension. As the reaction progresses, the byproduct (m-chlorobenzoic acid) precipitates differently, serving as a visual indicator of chemical turnover.

Phase 2: Reaction Monitoring
  • Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir vigorously for 2–4 hours.

  • TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% Ethyl Acetate / 70% Petroleum Ether solvent system[3].

    • Self-Validation Check: Stain the TLC plate with KMnO 4​ . The starting terminal alkene will rapidly reduce KMnO 4​ , appearing as a bright yellow spot against a purple background. The epoxide product lacks the π -bond and will not stain readily with KMnO 4​ , confirming the total consumption of the alkene[2].

Phase 3: Chemoselective Quench
  • Reductive Quench: Once TLC confirms completion, cool the reaction back to 0 °C. Add 20 mL of saturated aqueous Na 2​ S 2​ O 3​ and stir vigorously for 15 minutes.

    • Causality: This step reduces any unreacted peracid, eliminating explosive hazards during downstream solvent evaporation[3].

    • Self-Validation Check: A successful quench can be verified by spotting the aqueous layer onto starch-iodide paper; the paper will remain colorless, confirming all peroxides are consumed.

  • Basic Neutralization: Add 20 mL of saturated aqueous NaHCO 3​ .

    • Causality: The reaction generates stoichiometric m-chlorobenzoic acid (pKa ~3.8). If left unneutralized, this acid will catalyze the hydrolysis of the newly formed epoxide into a vicinal diol[4]. NaHCO 3​ deprotonates the acid, partitioning it safely into the aqueous layer.

    • Self-Validation Check: Vigorous effervescence (CO 2​ gas evolution) will occur. The complete cessation of bubbling indicates total neutralization of the acid.

Phase 4: Isolation and Purification
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer[3].

  • Extraction: Extract the remaining aqueous layer with additional DCM (2 × 15 mL) to ensure maximum yield.

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na 2​ SO 4​ . Filter the drying agent and concentrate the filtrate under reduced pressure to yield cis-3-(oxiran-2-yl)cyclohexan-1-ol as a diastereomeric mixture.

References

  • Title: MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential Source: Journal of the American Chemical Society URL: [Link]

  • Title: m-CPBA (meta-chloroperoxybenzoic acid) Source: Master Organic Chemistry URL: [Link]

  • Title: 11.3.6 Epoxidation of Alkenes Source: Chemistry LibreTexts URL: [Link]

  • Title: Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA) Source: Hong Kong University of Science and Technology (HKUST) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of cis-3-Vinylcyclohexan-1-ol as a Versatile Precursor for Pharmaceutical Intermediates

Introduction In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks amenable to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The strategic selection of starting materials—versatile building blocks amenable to diverse and predictable chemical transformations—is a cornerstone of successful drug development campaigns. cis-3-Vinylcyclohexan-1-ol emerges as a highly valuable, yet underutilized, precursor for the synthesis of a wide array of pharmaceutical intermediates. Its unique structural topology, featuring a stereodefined secondary alcohol and a reactive vinyl group on a cyclohexane scaffold, offers two distinct and orthogonal points for chemical modification. This dual functionality allows for the systematic introduction of molecular complexity, enabling access to key structural motifs such as substituted cyclohexanones, epoxides, and functionalized aldehydes, which are prevalent in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the synthesis and strategic chemical manipulation of cis-3-Vinylcyclohexan-1-ol, complete with detailed, field-proven protocols for its conversion into high-value intermediates.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₄ON/A
Molecular Weight 126.20 g/mol N/A
IUPAC Name cis-3-Ethenylcyclohexan-1-olN/A
Appearance Colorless liquid (predicted)N/A
Boiling Point Data not available; estimated >180 °CN/A
Density Data not available; estimated ~0.9 g/mLN/A
Solubility Soluble in common organic solvents (DCM, THF, Ether, Alcohols). Slightly soluble in water.[1]

Handling & Storage:

  • Store in a cool, dry, well-ventilated area away from oxidizing agents.

  • Handle under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation or polymerization, especially for long-term storage.

  • Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of the Precursor: cis-3-Vinylcyclohexan-1-ol

The most logical and efficient pathway to the target precursor involves a two-step sequence: a [4+2] cycloaddition followed by a stereoselective reduction. The Diels-Alder reaction between 1,3-butadiene and acrolein is a powerful and atom-economical method for constructing the core cyclohexene ring system.[2][3][4] Subsequent reduction of the resulting aldehyde must be carefully controlled to achieve the desired cis stereochemistry of the alcohol.

Workflow for Precursor Synthesis

cluster_0 Part 1: Ring Formation cluster_1 Part 2: Stereoselective Reduction A 1,3-Butadiene C Diels-Alder Reaction (Thermal Cycloaddition) A->C B Acrolein B->C D 3-Vinylcyclohex-3-ene-1-carbaldehyde (Intermediate) C->D E Reduction (e.g., NaBH4) D->E F cis-3-Vinylcyclohexan-1-ol (Target Precursor) E->F

Caption: Synthesis of cis-3-Vinylcyclohexan-1-ol.

Protocol 2.1: Synthesis of 3-Vinylcyclohex-3-ene-1-carbaldehyde (Diels-Alder Adduct)

The Diels-Alder reaction is a concerted, pericyclic reaction that reliably forms six-membered rings with high stereochemical control.[3] The reaction between 1,3-butadiene and acrolein proceeds readily under thermal conditions.

Materials:

  • Acrolein (dienophile), freshly distilled

  • 1,3-Butadiene (diene), condensed

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Thick-walled, flame-dried sealed tube or high-pressure reactor

Procedure:

  • Reagent Preparation: To a thick-walled, flame-dried sealed tube, add acrolein (1.0 eq) and a catalytic amount of hydroquinone (~0.1 mol%) to inhibit polymerization. Dilute with a minimal amount of toluene.

  • Addition of Diene: Cool the tube in a dry ice/acetone bath (-78 °C). Carefully condense freshly distilled 1,3-butadiene (1.2 eq) into the tube.

  • Reaction: Securely seal the tube. Allow it to warm to room temperature behind a blast shield, then heat in an oil bath at 100-120 °C for 12-24 hours. The internal pressure will increase significantly; ensure appropriate safety precautions are taken.

  • Work-up and Purification: After cooling to room temperature, carefully open the tube. Transfer the contents to a round-bottom flask and remove the solvent and any unreacted starting material under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the desired 3-vinylcyclohex-3-ene-1-carbaldehyde.

Protocol 2.2: Stereoselective Reduction to cis-3-Vinylcyclohexan-1-ol

The reduction of the intermediate aldehyde with standard reducing agents like sodium borohydride (NaBH₄) typically favors the formation of the thermodynamically more stable equatorial alcohol, which corresponds to the desired cis isomer in this system.

Materials:

  • 3-Vinylcyclohex-3-ene-1-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 eq)

  • Methanol (solvent)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve the aldehyde intermediate in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Remove most of the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude alcohol can be purified by flash column chromatography on silica gel to afford pure cis-3-Vinylcyclohexan-1-ol.

Key Transformations into Pharmaceutical Intermediates

The strategic value of cis-3-vinylcyclohexan-1-ol lies in its capacity to be selectively transformed into a variety of key intermediates. The following protocols detail three high-impact transformations targeting the alcohol and vinyl functionalities.

Synthetic Utility of cis-3-Vinylcyclohexan-1-ol

cluster_0 Oxidation cluster_1 Epoxidation cluster_2 Hydroformylation A cis-3-Vinylcyclohexan-1-ol (Precursor) B cis-3-Vinylcyclohexanone (Ketone Intermediate) A->B  [O] (e.g., PCC, DMP) C cis-3-(Oxiran-2-yl)cyclohexan-1-ol (Epoxide Intermediate) A->C  m-CPBA D cis-3-(2-Formylethyl)cyclohexan-1-ol (Aldehyde Intermediate) A->D  CO, H₂, Rh cat.

Caption: Key transformations of the precursor.

A. Oxidation to cis-3-Vinylcyclohexanone

Strategic Rationale: The oxidation of the secondary alcohol to a ketone provides access to the cis-3-vinylcyclohexanone scaffold.[5] Cyclohexanones are ubiquitous in pharmaceutical chemistry and serve as entry points for alpha-functionalization, ring expansions, or conversion to amines via reductive amination. The choice of a "weak" oxidant is critical to prevent unwanted side reactions with the vinyl group.[6]

Protocol 3.1: Dess-Martin Periodinane (DMP) Oxidation

Causality: The Dess-Martin Periodinane (DMP) is selected for its mild reaction conditions, high efficiency, and compatibility with sensitive functional groups like alkenes. It avoids the use of harsh heavy metals like chromium.

Materials:

  • cis-3-Vinylcyclohexan-1-ol (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Setup: Dissolve cis-3-vinylcyclohexan-1-ol in anhydrous DCM under an argon atmosphere and cool to 0 °C.

  • Oxidation: Add DMP in one portion. The mixture may become cloudy. Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up: Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the resulting crude ketone by flash chromatography.

B. Epoxidation of the Vinyl Group

Strategic Rationale: Selective epoxidation of the vinyl group yields cis-3-(oxiran-2-yl)cyclohexan-1-ol. Epoxides are highly valuable three-membered ring intermediates that can be opened by a wide range of nucleophiles (e.g., amines, azides, thiols) to install diverse functionalities with high regiochemical and stereochemical control.[7][8][9]

Protocol 3.2: m-CPBA Epoxidation

Causality: meta-Chloroperoxybenzoic acid (m-CPBA) is a readily available, effective, and relatively safe peroxyacid for the epoxidation of alkenes.[10] The reaction proceeds under mild conditions, preserving the alcohol functionality.

Materials:

  • cis-3-Vinylcyclohexan-1-ol (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: Dissolve the starting alcohol in DCM and cool the solution to 0 °C.

  • Addition of Oxidant: Add m-CPBA portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude epoxide can be purified by flash column chromatography.

C. Hydroformylation of the Vinyl Group

Strategic Rationale: Hydroformylation, or the "oxo process," introduces a formyl (-CHO) and a hydrogen atom across the double bond, converting the vinyl group into an ethyl-aldehyde side chain.[11] This transformation is a powerful carbon-carbon bond-forming reaction that provides a reactive aldehyde handle for subsequent conversions into amines, carboxylic acids, or alcohols.

Protocol 3.3: Rhodium-Catalyzed Hydroformylation

Causality: Rhodium-based catalysts, often modified with phosphine ligands, are highly active and selective for the hydroformylation of terminal alkenes under relatively mild pressures.[12][13][14] The choice of ligand can influence the ratio of linear to branched aldehyde products.

Materials:

  • cis-3-Vinylcyclohexan-1-ol (1.0 eq)

  • Rh(CO)₂(acac) (Rhodium dicarbonylacetylacetonate) (0.5-1 mol%)

  • Triphenylphosphine (PPh₃) (4-8 eq relative to Rh)

  • Toluene or THF (anhydrous, degassed)

  • Syngas (CO/H₂, 1:1 mixture)

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the phosphine ligand.

  • Addition of Substrate: Add anhydrous, degassed solvent followed by the cis-3-vinylcyclohexan-1-ol substrate via syringe.

  • Reaction: Seal the autoclave, purge several times with syngas, and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing by GC or ¹H NMR.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess gas.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude aldehyde can be purified by flash column chromatography.

References

  • SATHEE. (n.d.). Diels Alder Reaction. Retrieved from [Link]

  • Mol-Instincts. (2025, May 20). 3-vinylcyclohexanone. Retrieved from [Link]

  • Goddard, J. D., et al. (n.d.). Theoretical examination of the Diels–Alder reaction of 1,3-butadiene with cyclopentadiene and 2H-phosphole. Canadian Science Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of vinylcyclohexane. Retrieved from [Link]

  • Chegg. (2022, November 27). Solved (1) Draw the mechanism of the Diels-Alder reaction. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Enantioselective Epoxidation of Non-conjugated cis-Olefins by Chiral Dioxirane. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • Shuto, S., et al. (1999, August 21). A One-Pot Method for the Stereoselective Introduction of a Vinyl Group via an Atom-Transfer Radical-Cyclization Reaction. Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN112707779A - Preparation method of vinyl cyclohexane.
  • Chemistry Europe. (n.d.). Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita. Retrieved from [Link]

  • MDPI. (2007, August 2). Hydroformylation of Cyclohexene with Carbon Dioxide and Hydrogen Using Ruthenium Carbonyl Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). cis-3-Allylcyclohexanol. National Institutes of Health. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible light-induced partial oxidation of cyclohexane on WO3 loaded with Pt nanoparticles. Retrieved from [Link]

  • Caltech. (2005, October 20). Enantioselective Epoxidation of Terminal Alkenes to (R)- and (S)-Epoxides by Engineered Cytochrome P450 BM-3. Retrieved from [Link]

  • Springer. (2011, November 18). Synthesis, characterization and hydroformylation catalytic activity of a water-soluble RhCl(CO)(PySO3Na)2 complex using 1-hexene. Retrieved from [Link]

  • Macmillan Group. (n.d.). Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Retrieved from [Link]

  • Unknown Source. (n.d.). 423/523 Organometallic Chemistry Problem set 7.
  • MDPI. (2026, February 3). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Retrieved from [Link]

  • RWTH Publications. (n.d.). Development of a Highly Active Catalyst System with Tuneable Selectivity for the Hydroformylation of the Renewable 1,3‐Diene. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Scribd. (n.d.). Oxidation of Cyclohexanol with PCC. Retrieved from [Link]

  • Google Patents. (n.d.). CN112707779B - Preparation method of vinylcyclohexane.
  • Wiley Online Library. (2023, December 22). Rh(I)‐Catalyzed [4+3]/[4+1] Cycloaddition of Diene‐Vinylcyclopropanes and Carbon Monoxide to Access Angular 5/7/5 Tricycles. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of cis-3-Methylcyclohexanol (CAS 5454-79-5). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green solvents in hydroformylation-based processes and other carbonylation reactions. Retrieved from [Link]

  • The University of Osaka Institutional Knowledge Archive. (n.d.). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rh(iii)-catalyzed diastereoselective cascade annulation of enone-tethered cyclohexadienones via C(sp2)–H bond activation. Retrieved from [Link]

  • Google Patents. (n.d.). US3962354A - Synthesis of cis-3-hexen-1-ol.
  • Wikipedia. (n.d.). cis-3-Hexen-1-ol. Retrieved from [Link]

Sources

Application

Application Note: Enhanced Gas Chromatographic Analysis of cis-3-Vinylcyclohexan-1-ol Through Derivatization

Abstract The accurate and sensitive analysis of cis-3-Vinylcyclohexan-1-ol, a volatile organic compound with applications in fragrance and specialty chemical synthesis, presents challenges for direct gas chromatography (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate and sensitive analysis of cis-3-Vinylcyclohexan-1-ol, a volatile organic compound with applications in fragrance and specialty chemical synthesis, presents challenges for direct gas chromatography (GC) analysis. Its polar hydroxyl group can lead to poor peak shape, low sensitivity, and potential thermal degradation. This application note provides a detailed guide to two effective derivatization strategies—silylation and acylation—to overcome these analytical hurdles. By converting the polar alcohol into a more volatile and thermally stable derivative, significant improvements in chromatographic performance are achieved. This document outlines the underlying chemical principles, provides step-by-step experimental protocols, and presents comparative data to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal analytical approach.

Introduction: The Analytical Challenge

cis-3-Vinylcyclohexan-1-ol is a semi-volatile compound whose direct analysis by gas chromatography (GC) is often hampered by its chemical properties. The presence of a polar hydroxyl (-OH) group can lead to several analytical issues:

  • Peak Tailing: Intermolecular hydrogen bonding and interaction with active sites (e.g., silanol groups) in the GC inlet and column can cause asymmetrical peak shapes, making accurate integration and quantification difficult.[1][2]

  • Low Sensitivity: Poor chromatographic behavior can result in broad peaks, which in turn leads to lower signal-to-noise ratios and higher limits of detection.[1]

  • Thermal Instability: Alcohols can be susceptible to dehydration or rearrangement at the high temperatures often employed in GC analysis, leading to inaccurate results.

Chemical derivatization is a powerful technique to mitigate these issues by chemically modifying the analyte to improve its analytical properties.[3] This process involves converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, thereby enhancing its suitability for GC analysis.[4]

Rationale for Derivatization

The primary objective of derivatizing cis-3-Vinylcyclohexan-1-ol is to replace the active hydrogen of the hydroxyl group with a non-polar functional group. This transformation achieves the following:

  • Increased Volatility: By eliminating hydrogen bonding, the derivatized molecule becomes more volatile, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[5][6]

  • Improved Peak Shape: The less polar derivative has reduced interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks.[6]

  • Enhanced Sensitivity: Sharper peaks lead to increased signal intensity and improved sensitivity, which is particularly crucial for trace-level analysis.[1]

This application note explores two of the most common and effective derivatization methods for alcohols: silylation and acylation .[5]

Derivatization Strategies and Methodologies

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[7] The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohols.[5]

Principle of Reaction: The reaction involves a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent, with the subsequent loss of a leaving group. The ease of silylation for alcohols generally follows the order: primary > secondary > tertiary, with steric hindrance being a key factor.[6][7]

A common and highly effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity, especially for sterically hindered alcohols.[8]

Reaction Scheme:

cis-3-Vinylcyclohexan-1-ol + BSTFA --(TMCS catalyst)--> cis-3-Vinylcyclohexyl-1-trimethylsilyl ether + Byproducts

G cluster_0 Silylation Workflow Sample Prep Sample Preparation (Dry Sample) Reagent Add Add Silylating Reagent (BSTFA + 1% TMCS) Reaction Reaction (60-80°C, 30-60 min) Analysis GC-MS Analysis

Acylation: Formation of Esters

Acylation involves the reaction of an alcohol with an acylating agent, such as an acid anhydride or acyl chloride, to form an ester.[1][5] Acyl derivatives are generally more stable than their silyl counterparts.[4]

Principle of Reaction: This is a nucleophilic acyl substitution reaction where the alcohol's oxygen atom attacks the carbonyl carbon of the acylating agent.[1] The use of fluorinated acylating agents, like trifluoroacetic anhydride (TFAA), can significantly enhance detection sensitivity when using an electron capture detector (ECD).

Reaction Scheme:

cis-3-Vinylcyclohexan-1-ol + Trifluoroacetic Anhydride (TFAA) --(Base catalyst)--> cis-3-Vinylcyclohexyl-1-trifluoroacetate + Trifluoroacetic acid

G cluster_1 Acylation Workflow Sample Prep_Acyl Sample Preparation Reagent Add_Acyl Add Acylating Reagent (TFAA) & Catalyst Reaction_Acyl Reaction (50°C, 15 min) Quench_Acyl Quench Reaction Analysis_Acyl GC-MS Analysis

Experimental Protocols

Safety Precaution: All derivatization reagents are moisture-sensitive and can be harmful. All procedures should be performed in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Silylation with BSTFA + 1% TMCS

Materials:

  • cis-3-Vinylcyclohexan-1-ol standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)[8]

  • 2 mL GC vials with PTFE-lined caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[9] For a standard, accurately weigh 1-10 mg of cis-3-Vinylcyclohexan-1-ol into a clean, dry GC vial.[9] Dissolve the residue or standard in 100 µL of anhydrous pyridine.

  • Reagent Addition: Add 100-200 µL of BSTFA + 1% TMCS to the vial.[9] A molar excess of the silylating reagent is recommended to ensure the reaction proceeds to completion.[7]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes.[9]

  • Analysis: After cooling the vial to room temperature, the derivatized sample can be directly injected into the GC-MS system.[9]

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • cis-3-Vinylcyclohexan-1-ol standard or sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., benzene, acetonitrile, or dichloromethane)[4]

  • Base catalyst (e.g., triethylamine (TEA) or trimethylamine (TMA))

  • 2 mL GC vials with PTFE-lined caps

  • Vortex mixer

  • Heating block

  • Deionized water

  • Organic extraction solvent (e.g., hexane or benzene)

Procedure:

  • Sample Preparation: Prepare a solution of the sample or standard in the chosen anhydrous solvent. For example, dissolve approximately 50 µg of the analyte in 0.5 mL of benzene.

  • Reagent Addition: Add 100 µL of a 0.05 M solution of a base catalyst (like TMA) in the same solvent, followed by 10 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 50°C for 15 minutes.

  • Quenching and Extraction: Cool the vial to room temperature. Carefully add 0.5-1 mL of deionized water or a 5% ammonia solution to quench the unreacted TFAA. Vortex for several minutes and allow the layers to separate.

  • Analysis: Inject an aliquot of the organic (upper) layer into the GC-MS system.

Expected Results and Data Comparison

Derivatization is expected to significantly improve the chromatographic analysis of cis-3-Vinylcyclohexan-1-ol. The following table provides a summary of the anticipated improvements based on typical results for alcohol derivatization.

ParameterUnderivatized AnalyteSilylated Derivative (TMS-ether)Acylated Derivative (TFA-ester)
Retention Time ModerateShorterShorter
Peak Shape Tailing/AsymmetricSymmetricalSymmetrical
Peak Width BroadNarrowNarrow
Signal Intensity Low to ModerateHighHigh
Thermal Stability ModerateHighHigh
Volatility ModerateHighHigh

Discussion and Method Selection

Both silylation and acylation are effective derivatization strategies for cis-3-Vinylcyclohexan-1-ol. The choice between the two methods often depends on the specific analytical requirements.

  • Silylation with BSTFA is a robust and widely applicable method. The reaction is relatively straightforward, and the byproducts are volatile, often allowing for direct injection without a workup step. However, TMS derivatives can be sensitive to moisture and may require prompt analysis.[8]

  • Acylation with TFAA produces very stable derivatives. The introduction of fluorine atoms makes this method particularly suitable for highly sensitive analysis using an electron capture detector (ECD). The reaction typically requires a quenching and extraction step to remove acidic byproducts and excess reagent.

For routine analysis by GC-MS or GC-FID, silylation is often the more convenient choice due to its simpler workflow. For applications requiring the highest sensitivity with GC-ECD, acylation with TFAA is the preferred method.

Conclusion

The derivatization of cis-3-Vinylcyclohexan-1-ol via silylation or acylation is a highly effective strategy to overcome the challenges associated with its direct GC analysis. By converting the polar alcohol into a more volatile and thermally stable derivative, these methods lead to significant improvements in peak shape, sensitivity, and overall analytical performance. The detailed protocols provided in this application note offer a reliable foundation for researchers to implement these techniques and achieve accurate and reproducible results in their analyses.

References

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Restek. (n.d.). Alcoholic Beverage Analysis by GC. Restek Resource Hub. Retrieved from [Link]

  • Villa, C. C., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 680345. [Link]

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Method

Application in the Synthesis of Fragrance Compounds: A Detailed Guide to Methodologies and Protocols

Introduction The art and science of fragrance creation have evolved from the exclusive use of natural extracts to a sophisticated field where synthetic chemistry plays a pivotal role. The demand for novel and sustainable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The art and science of fragrance creation have evolved from the exclusive use of natural extracts to a sophisticated field where synthetic chemistry plays a pivotal role. The demand for novel and sustainable fragrance compounds has driven significant innovation in organic synthesis, enabling the creation of a vast palette of scents that define modern perfumery. Synthetic fragrances offer numerous advantages, including consistency in quality, cost-effectiveness, and the ability to create unique olfactory experiences that are not found in nature.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic methodologies employed in the fragrance industry. It delves into the causality behind experimental choices and provides detailed, field-proven protocols for the synthesis of representative fragrance compounds.

Core Synthetic Methodologies and Protocols

The synthesis of fragrance compounds encompasses a wide range of organic reactions. This section will detail some of the most important methodologies, complete with step-by-step protocols for the synthesis of illustrative fragrance molecules.

Esterification: The Heart of Fruity and Floral Notes

Esters are a cornerstone of fragrance chemistry, often responsible for the characteristic sweet and fruity notes of many flowers and fruits.[4] The Fischer-Speier esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental and widely used method for their synthesis.

Isoamyl acetate is a common fragrance compound with a strong banana-like odor.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a clean, dry 250 mL round-bottom flask, combine 15 mL of isoamyl alcohol and 20 mL of glacial acetic acid. Add a magnetic stir bar to the flask.

  • Catalyst Addition: Cautiously add 1.5 mL of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 45-60 minutes.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 50 mL of cold water.

  • Washing: Wash the organic layer sequentially with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO2 evolution) and then with 25 mL of brine.

  • Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and purify the crude isoamyl acetate by simple distillation, collecting the fraction boiling at approximately 142°C.

Table 1: Reaction Parameters for Isoamyl Acetate Synthesis

ParameterValue
ReactantsIsoamyl alcohol, Glacial acetic acid
CatalystConcentrated Sulfuric Acid
Reaction Time45-60 minutes
Reaction Temp.Reflux (~142°C)
Expected Yield70-80%

Esterification_Workflow Reactants Isoamyl Alcohol + Glacial Acetic Acid Catalyst Conc. H2SO4 Reactants->Catalyst Add Catalyst Reflux Reflux (45-60 min) Catalyst->Reflux Workup Work-up & Extraction Reflux->Workup Washing Washing (NaHCO3, Brine) Workup->Washing Drying Drying (MgSO4) Washing->Drying Distillation Simple Distillation Drying->Distillation Product Isoamyl Acetate Distillation->Product

Aldol Condensation: Crafting Cinnamyl and Floral Aldehydes

The Aldol condensation is a powerful carbon-carbon bond-forming reaction that is widely used in the synthesis of fragrance compounds, particularly for creating α,β-unsaturated aldehydes and ketones which often possess spicy and floral scents.[5][6]

Cinnamaldehyde is the compound responsible for the characteristic smell of cinnamon. It is synthesized via a crossed Aldol condensation between benzaldehyde and acetaldehyde.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5 g of sodium hydroxide in 40 mL of ethanol and 50 mL of water. Cool the solution to room temperature.

  • Reactant Addition: In a separate beaker, prepare a mixture of 10 mL of benzaldehyde and 10 mL of acetaldehyde. Add this mixture dropwise to the stirred sodium hydroxide solution over a period of 30 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours. A yellow precipitate of cinnamaldehyde will form.

  • Isolation: Filter the reaction mixture through a Büchner funnel and wash the precipitate with cold water until the washings are neutral.

  • Purification: Recrystallize the crude cinnamaldehyde from a mixture of ethanol and water to obtain pure, pale yellow crystals.

Table 2: Key Parameters for Cinnamaldehyde Synthesis

ParameterValue
ReactantsBenzaldehyde, Acetaldehyde
CatalystSodium Hydroxide
Reaction Time2-3 hours
Reaction Temp.Room Temperature
Expected Yield60-70%

Aldol_Condensation_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Acetaldehyde Acetaldehyde Enolate Enolate Ion Acetaldehyde->Enolate OH- Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct + Benzaldehyde Cinnamaldehyde Cinnamaldehyde Aldol_Adduct->Cinnamaldehyde - H2O

Grignard Reaction: Building Blocks for Rose and Other Floral Alcohols

The Grignard reaction is a versatile tool for forming carbon-carbon bonds, allowing for the synthesis of a wide variety of alcohols that are valuable in the fragrance industry.[7][8] Phenethyl alcohol, with its characteristic rose scent, is a prominent example synthesized using this method.[9]

Reaction Scheme:

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2.4 g of magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 15.7 g of bromobenzene in 50 mL of anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Once the reaction starts, add the remaining bromobenzene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0°C in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in dry ether. Maintain the temperature below 10°C.

  • Work-up: After the addition of ethylene oxide is complete, cautiously add 50 mL of 10% aqueous sulfuric acid to the reaction mixture to hydrolyze the magnesium alkoxide.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the ether layer. Wash the ether layer with water, 5% sodium bicarbonate solution, and finally with brine. Dry the ether layer over anhydrous sodium sulfate. Remove the ether by rotary evaporation and purify the crude phenethyl alcohol by vacuum distillation.

Table 3: Reaction Parameters for Phenethyl Alcohol Synthesis

ParameterValue
ReactantsBromobenzene, Magnesium, Ethylene Oxide
SolventAnhydrous Diethyl Ether
Reaction Temp.0-10°C (addition), Reflux (Grignard formation)
Work-upAcidic Hydrolysis
Expected Yield65-75%
Pericyclic Reactions: Accessing Complex Cyclic Fragrances

Pericyclic reactions, such as the Diels-Alder and Cope rearrangements, are powerful tools for the stereocontrolled synthesis of cyclic and polycyclic fragrance compounds.[10][11] These reactions allow for the construction of complex molecular architectures in a single step with high atom economy.[2][12][13]

The Diels-Alder reaction between myrcene and acrolein is a key step in the synthesis of various woody and amber fragrances.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 10 g of myrcene in 50 mL of dry dichloromethane and cool the solution to -78°C.

  • Catalyst Addition: Slowly add a solution of a Lewis acid catalyst, such as aluminum chloride (AlCl3), in dichloromethane to the reaction mixture.

  • Dienophile Addition: Add a solution of 5 g of acrolein in dichloromethane dropwise to the stirred reaction mixture.

  • Reaction: Allow the reaction to proceed at -78°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the resulting Diels-Alder adduct by column chromatography.

Table 4: Parameters for Diels-Alder Reaction

ParameterValue
ReactantsMyrcene, Acrolein
CatalystLewis Acid (e.g., AlCl3)
SolventDichloromethane
Reaction Temp.-78°C
Expected Yield>80%

Diels_Alder_Reaction Myrcene Myrcene (Diene) Reaction_Complex Reaction Complex (-78°C) Myrcene->Reaction_Complex Acrolein Acrolein (Dienophile) Acrolein->Reaction_Complex Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Reaction_Complex Cycloaddition [4+2] Cycloaddition Reaction_Complex->Cycloaddition Adduct Diels-Alder Adduct Cycloaddition->Adduct

Industrial Scale-Up and Green Chemistry Considerations

The transition from laboratory-scale synthesis to industrial production presents several challenges, including reaction safety, cost-effectiveness, and environmental impact.[11][14] Continuous flow chemistry is increasingly being adopted in the fragrance industry to address these challenges, offering better control over reaction parameters and improved safety for highly exothermic reactions like Grignard synthesis.[6]

Furthermore, the principles of green chemistry are becoming increasingly important in fragrance synthesis.[15] This includes the use of renewable starting materials, biocatalysis, and the development of more atom-economical reactions to minimize waste.[16][17] For instance, biocatalytic routes are being explored for the synthesis of chiral fragrance compounds with high enantioselectivity, which is crucial as different enantiomers of a molecule can have distinct odors.[18][19][20][]

Characterization and Quality Control

The final step in the synthesis of any fragrance compound is its thorough characterization to ensure its purity and identity. The most commonly used analytical techniques in the fragrance industry are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][22][23][24][25][26]

  • GC-MS: This technique is ideal for separating and identifying the volatile components of a fragrance mixture. It provides both qualitative and quantitative information about the composition of the synthesized product.[1][27][28][29]

  • NMR Spectroscopy: NMR is a powerful tool for elucidating the precise molecular structure of a synthesized compound, confirming that the desired fragrance molecule has been formed.

Conclusion

The synthesis of fragrance compounds is a dynamic and innovative field of chemistry. A deep understanding of fundamental organic reactions, coupled with the adoption of modern synthetic methodologies and analytical techniques, is essential for the development of new and exciting fragrances. This application note has provided a detailed overview of key synthetic strategies and protocols, offering a valuable resource for researchers and scientists working in this captivating area. The continued focus on sustainable and efficient synthetic routes will undoubtedly shape the future of the fragrance industry, leading to the creation of novel scents that are both captivating and environmentally responsible.

References

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  • Integrated Liner Technologies. (2026, January 22). Ensuring Quality with Fragrance Analysis. ILT.
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  • Ciepielowski, G., et al. (2021, May 22). The First Application of 1H NMR Spectroscopy for the Assessment of the Authenticity of Perfumes. PMC.
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  • CN111018672A - Method for preparing linalool - Google P
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  • Serra, S., et al. (2021, October 16). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI.
  • Zou, Y., et al. (2014, October 15). A novel oxy-oxonia(azonia)-cope reaction: serendipitous discovery and its application to the synthesis of macrocyclic musks. PubMed.
  • Scourstis, C. (2011, March 30). Chiral chemistry in flavours & fragrances. Speciality Chemicals Magazine.
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  • Scribd. (n.d.). Fragrances: Chiral Chemistry in Flavours | PDF | Enantioselective Synthesis. Scribd.
  • ResearchGate. (n.d.). Industrial-scale production process of nerol and geraniol.
  • Encyclopedia.pub. (2022, June 21). Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition. Encyclopedia.pub.
  • ResearchGate. (2025, October 15). (PDF) Claisen, Cope and Related Rearrangements in the Synthesis of Flavour and Fragrance Compounds.
  • Gambacorta, G., et al. (n.d.). A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. PMC.
  • ResearchGate. (n.d.). Synthesis of carbocyclic fragrances via the Diels–Alder reaction. (a)....
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  • BOC Sciences. (n.d.). Expert Chiral Synthesis Services. BOC Sciences.
  • Grokipedia. (2026, February 26). Phenethyl alcohol. Grokipedia.
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  • ResearchGate. (2023, August 8). Synthesis of Macrocyclic Musk‐Like Compounds through Ring‐Expansion Metathesis and Tebbe Olefination as Key Steps | Request PDF.
  • Chaintreau, A., et al. (2003, September 26). GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions.
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  • Wikipedia. (n.d.). Cope rearrangement. Wikipedia.
  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. ACS.
  • Apeiron Synthesis. (2025, August 13). Ring-Closing Metathesis (RCM)
  • Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
  • Industrial & Engineering Chemistry Research. (2025, December 9). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization.
  • JCANO | INGENIERIA. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. JCANO | INGENIERIA.
  • Moore, T. (2005, April 14). SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. Illinois chemistry.
  • ResearchGate. (n.d.). (PDF) Grignard Reactions.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Cope Rearrangement. TCI.
  • Scimplify. (n.d.). Grignard Process & Custom Capabilities. Scimplify.
  • Agilent. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent.
  • PerfumersWorld. (n.d.). GCMS Analysis. PerfumersWorld.
  • CN103467247A - Method for preparing timberol - Google P
  • Perfumer's Apprentice. (n.d.). Timberol (CAS 57641-67-3) – Dry Amber-Woody Fixative Synthetic Ingredient for Perfumery. Perfumer's Apprentice.
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  • Strategian: Science Magazine. (2021, April 25). The Diels-Alder reaction: a mainstay of organic chemistry.
  • Perfume Explorations. (n.d.). Wood Synthetics III.
  • ResearchGate. (n.d.). Described synthesis of Timberol (245) in the 1970s and an overview of its stereoisomers.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield and Diastereoselectivity of cis-3-Vinylcyclohexan-1-ol

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with poor diastereomeric ratios (dr) or un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with poor diastereomeric ratios (dr) or unexpected chemoselectivity failures during the preparation of cis-3-vinylcyclohexan-1-ol.

The synthesis of this specific isomer—where both the vinyl and hydroxyl groups occupy the thermodynamically favored equatorial positions (1,3-diequatorial)—relies heavily on the precise selection of reducing agents. This guide deconstructs the mechanistic causality behind common experimental failures and provides self-validating, field-proven protocols to maximize your yield.

Part 1: Troubleshooting & FAQs (The "Why" and "How")

Q1: I substituted NaBH₄ with L-Selectride expecting higher stereoselectivity due to its steric bulk, but my yield of the cis-isomer plummeted. Why did this happen? A1: This is a classic case of misapplying steric control principles. In 3-substituted cyclohexanones, the bulky vinyl group anchors itself in the equatorial position to minimize 1,3-diaxial interactions. When you use a bulky hydride like L-Selectride, the reagent experiences severe steric repulsion from the axial hydrogens at the C3 and C5 positions if it attempts an axial attack[1]. Consequently, L-Selectride is forced to attack from the less hindered equatorial face. This equatorial attack pushes the resulting hydroxyl group into the axial position, yielding the undesired trans-3-vinylcyclohexan-1-ol (1,3-equatorial-axial)[2]. To maximize the cis-isomer, you must use an unhindered hydride (like NaBH₄) which prefers axial attack due to torsional strain considerations, thereby placing the hydroxyl group in the target equatorial position[2].

Q2: My standard NaBH₄ reduction yields an 80:20 mixture of cis and trans isomers. How can I push the diastereomeric ratio (dr) of the cis-isomer above 95%? A2: NaBH₄ operates under kinetic control. While axial attack is favored, the energy difference between the axial and equatorial transition states is not large enough to prevent the formation of the trans isomer entirely[1]. To achieve >95% dr, you must switch to thermodynamic control. The cis-isomer (1,3-diequatorial) is thermodynamically much more stable than the trans-isomer. By employing a Meerwein-Ponndorf-Verley (MPV) reduction using aluminum isopropoxide (Al(OiPr)₃) or a Zirconium-based Metal-Organic Framework (e.g., MOF-808) in isopropanol, the reaction becomes reversible[3]. This equilibration continuously converts the kinetic trans product into the thermodynamically stable cis product[3].

Q3: Can I use catalytic hydrogenation (e.g., H₂ with Pd/C) to reduce the ketone and achieve thermodynamic control? A3: Absolutely not. The terminal vinyl group is highly susceptible to catalytic hydrogenation. Using H₂ with Pd/C or Pt catalysts will rapidly and irreversibly reduce the alkene, yielding 3-ethylcyclohexanol instead of your target molecule[4]. Hydride-based reagents or transfer hydrogenation (MPV) are strictly required to maintain chemoselectivity for the carbonyl group over the alkene.

Part 2: Quantitative Reagent Comparison

To assist in your experimental design, the following table summarizes the expected outcomes when reducing 3-vinylcyclohexanone based on the reagent selected.

Reducing AgentControl MechanismPrimary Hydride Attack FaceMajor DiastereomerChemoselectivity (Vinyl Intact?)
NaBH₄ KineticAxialcis (~80–85%) Yes
L-Selectride KineticEquatorialtrans (>90%)Yes
Al(OiPr)₃ / iPrOH ThermodynamicReversible Equilibrationcis (>95%) Yes
H₂ / Pd/C Kinetic / SurfaceSyn-addition (Non-selective)MixtureNo (Yields 3-ethylcyclohexanol)

Part 3: Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. They include In-Process Controls (IPCs) to ensure the reaction is proceeding correctly before you commit to the workup.

Protocol A: Kinetically Controlled Synthesis via NaBH₄ (Target: ~85% cis)

Use this protocol when reaction speed and mild conditions are prioritized over perfect diastereoselectivity.

  • Setup: Charge a flame-dried round-bottom flask with 3-vinylcyclohexanone (1.0 equiv) and anhydrous THF (0.25 M) under a nitrogen atmosphere[5].

  • Temperature Control: Cool the solution to 0 °C using an ice bath to minimize side reactions.

  • Reagent Addition: Portion-wise, add NaBH₄ (1.1 equiv) over 5 minutes to control the exothermic hydrogen evolution[5].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1 hour[5].

  • Self-Validating IPC: Before quenching, run a rapid TLC (Stain with KMnO₄). Ensure the starting ketone (Rf ~0.6 in 3:1 Hexanes:EtOAc) is completely consumed. The product spot must remain KMnO₄ positive, confirming the vinyl group is intact.

  • Quench & Workup: Quench carefully by the dropwise addition of distilled water (5 mL), then partition the mixture between EtOAc and water[5]. Extract the aqueous layer with EtOAc (2x). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo[5].

Protocol B: Thermodynamically Controlled Synthesis via MPV Reduction (Target: >95% cis)

Use this protocol when maximizing the dr of the cis-isomer is critical for downstream pharmaceutical applications.

  • Setup: In a round-bottom flask equipped with a distillation head and condenser, dissolve 3-vinylcyclohexanone (1.0 equiv) in anhydrous isopropanol (0.5 M).

  • Catalyst Addition: Add Aluminum isopropoxide (Al(OiPr)₃) (1.0 equiv). The isopropanol acts as both the solvent and the hydride donor.

  • Thermodynamic Equilibration: Heat the mixture to a gentle reflux (82 °C).

  • Self-Validating IPC: The MPV reduction generates acetone as a byproduct. Continuously distill off the acetone to drive the equilibrium toward the alcohol product via Le Chatelier's principle. Monitor the vapor temperature at the distillation head; when it stabilizes strictly at 82 °C (the boiling point of pure isopropanol), the generation of acetone has ceased, indicating the reaction is nearing completion.

  • Completion: Reflux for 6–12 hours until GC-MS confirms >95% conversion to the cis-isomer[3].

  • Workup: Cool to room temperature, quench with cold 1M HCl to break the aluminum complex, and extract with diethyl ether.

Part 4: Mechanistic Workflow Diagram

G Start 3-Vinylcyclohexanone (Starting Material) Choice Reduction Strategy Start->Choice Bulky Bulky Hydrides (e.g., L-Selectride) Choice->Bulky Kinetic Control Small Unhindered Hydrides (e.g., NaBH₄) Choice->Small Kinetic Control Thermo Thermodynamic Control (e.g., MPV Reduction) Choice->Thermo Thermodynamic Control Hydro Catalytic Hydrogenation (e.g., Pd/C, H₂) Choice->Hydro H₂ Gas Trans trans-3-Vinylcyclohexanol (Axial OH, Minor Target) Bulky->Trans Equatorial Attack (Steric Control) Cis cis-3-Vinylcyclohexanol (Equatorial OH, Major Target) Small->Cis Axial Attack (~85% dr) Thermo->Cis Equilibration (>95% dr) Side 3-Ethylcyclohexanol (Alkene Over-reduction) Hydro->Side Chemoselectivity Failure

Logical workflow of reagent selection and stereochemical outcomes for 3-vinylcyclohexanone reduction.

References

  • Title: Compounds that inhibit mcl-1 protein (WO2017147410A1). Source: Google Patents. URL: 5

  • Title: MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Source: MDPI. URL: 3

  • Title: Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. Source: Organic Process Research & Development - ACS Publications. URL: 2

  • Title: Stereoselective Double Reduction of 3-Methyl-2-cyclohexenone, by Use of Palladium and Platinum Nanoparticles. Source: NIH / PMC. URL: 4

  • Title: The puzzle of stereochemistry and mechanism in the reduction of ketones by hydride reducing agents. Source: The Vespiary (Tetrahedron). URL: 1

Sources

Optimization

Technical Support Center: Separation of Cis and Trans Isomers of 3-Vinylcyclohexan-1-ol

Welcome to the technical support center for the resolution of 3-vinylcyclohexan-1-ol stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the resolution of 3-vinylcyclohexan-1-ol stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the separation of these challenging diastereomers. The structural similarity between the cis and trans isomers of 3-vinylcyclohexan-1-ol necessitates a nuanced approach to achieve high-purity separation. This guide offers field-proven insights and detailed protocols to navigate the common hurdles encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis and trans isomers of 3-vinylcyclohexan-1-ol?

A1: The main difficulties arise from the subtle differences in the physical and chemical properties of the two isomers. Their similar molecular weight, polarity, and boiling points make separation by standard techniques like simple distillation ineffective.[1][2] The key to successful separation lies in exploiting the minor differences in their three-dimensional structures, which can influence their interaction with stationary phases in chromatography or their packing in a crystal lattice.

Q2: Which analytical techniques are most suitable for separating these isomers?

A2: The most effective methods for separating the cis and trans isomers of 3-vinylcyclohexan-1-ol are typically chromatographic.[3] These include:

  • High-Performance Liquid Chromatography (HPLC): Particularly with normal-phase columns, HPLC can offer good resolution.[4]

  • Gas Chromatography (GC): Preparative GC is a powerful technique for separating volatile isomers.[5] The choice of the column's stationary phase is critical for achieving baseline separation.[6]

  • Column Chromatography: A standard and accessible method, though it may require careful optimization of the mobile phase and stationary phase to achieve good separation.[7][8]

The choice of technique often depends on the required scale of separation, the desired purity, and the available instrumentation.

Q3: How can I confirm the identity and purity of the separated cis and trans isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers.[1][9]

  • ¹H NMR: The key diagnostic is the coupling constant (J-value) between the proton on the carbon bearing the hydroxyl group (C1) and the proton on the carbon with the vinyl group (C3). The dihedral angle between these protons differs in the cis and trans isomers, leading to different coupling constants. Generally, a larger coupling constant is observed for the trans isomer due to a more favorable anti-periplanar arrangement of the protons in the dominant chair conformation.[10]

  • ¹³C NMR: While the differences may be less pronounced than in ¹H NMR, there will be slight variations in the chemical shifts of the carbon atoms, particularly C1, C2, C3, and C4, due to the different steric environments in the two isomers.

  • 2D NMR (e.g., NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide unambiguous confirmation by showing through-space correlations between protons. For the cis isomer, a cross-peak between the axial protons at C1 and C3 would be expected, which would be absent in the trans isomer.[11]

Troubleshooting Guide

This section addresses common issues encountered during the separation of 3-vinylcyclohexan-1-ol isomers.

Issue 1: Poor or No Separation in Column Chromatography

  • Symptom: The isomers co-elute as a single peak or show very broad, overlapping peaks.

  • Possible Cause & Solution:

    • Incorrect Mobile Phase Polarity: The eluent may be too polar, causing both isomers to move too quickly through the column without sufficient interaction with the stationary phase.[7]

      • Troubleshooting Steps:

        • Start with a low-polarity mobile phase (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity.

        • Perform systematic TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/diethyl ether, dichloromethane/hexane) to identify the optimal mobile phase for separation before scaling up to a column.[8]

    • Poorly Packed Column: Air bubbles or channels in the stationary phase lead to band broadening and a significant loss of resolution.[7]

      • Troubleshooting Steps:

        • Ensure a uniform slurry of the stationary phase (e.g., silica gel) in the initial mobile phase.

        • Pack the column carefully , allowing the stationary phase to settle evenly without any trapped air.

    • Column Overloading: Applying too much sample to the column results in broad, overlapping bands.[11]

      • Troubleshooting Steps:

        • Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a sample-to-stationary phase ratio of 1:50 to 1:100 by weight.

Issue 2: Co-elution of Isomers in Preparative GC

  • Symptom: A single, unresolved peak is observed in the chromatogram.

  • Possible Cause & Solution:

    • Inappropriate GC Column: The stationary phase of the column may not have the necessary selectivity to differentiate between the isomers.

      • Troubleshooting Steps:

        • Select a column with a different stationary phase. A mid-polarity or a wax-type column might offer better selectivity than a standard non-polar column.[6] Chiral columns can also sometimes provide good separation for diastereomers.[12]

    • Suboptimal Temperature Program: A rapid temperature ramp can cause the isomers to elute too closely together.[6]

      • Troubleshooting Steps:

        • Use a slower temperature gradient, especially around the expected elution temperature of the isomers, to enhance interaction with the stationary phase and improve resolution.[6]

Experimental Protocols

Protocol 1: Separation by Flash Column Chromatography

This protocol outlines a general procedure for the separation of cis and trans-3-vinylcyclohexan-1-ol using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Mixture of cis and trans-3-vinylcyclohexan-1-ol

  • Flash chromatography system or glass column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the isomer mixture in a minimal amount of dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a series of hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 85:15).

    • Visualize the spots using an appropriate stain (e.g., potassium permanganate or vanillin).

    • Identify the solvent system that provides the best separation between the two spots.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[11]

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the isomer mixture in a minimal amount of the mobile phase or a non-polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the low-polarity mobile phase identified from the TLC analysis.

    • Collect fractions of a consistent volume.

    • Monitor the elution of the isomers by TLC analysis of the collected fractions.

    • If the isomers are not eluting, gradually increase the polarity of the mobile phase (gradient elution).[7]

  • Analysis:

    • Combine the fractions containing the pure isomers, as determined by TLC.

    • Remove the solvent under reduced pressure.

    • Confirm the identity and purity of each isomer using NMR spectroscopy.

Protocol 2: Separation by Preparative Gas Chromatography (pGC)

This protocol provides a general framework for separating the isomers using pGC. The exact parameters will need to be optimized for the specific instrument and column used.

Instrumentation and Materials:

  • Gas chromatograph equipped with a preparative fraction collector.

  • Appropriate GC column (e.g., a mid-polarity or wax-type column).[6]

  • Helium or hydrogen as the carrier gas.

  • Isomer mixture of 3-vinylcyclohexan-1-ol.

Procedure:

  • Method Development (Analytical Scale):

    • Inject a small amount of the isomer mixture onto an analytical GC column to determine the retention times of the isomers and optimize the temperature program for baseline separation.

    • Start with an initial oven temperature below the boiling point of the isomers and gradually ramp the temperature.[6]

  • Preparative Run:

    • Switch to the preparative GC column.

    • Inject a larger volume of the isomer mixture.

    • Run the optimized temperature program.

    • Set the fraction collector to collect the eluent corresponding to the retention time of each isomer peak.

  • Analysis:

    • Analyze the collected fractions using analytical GC to confirm their purity.

    • Confirm the identity of each isomer using NMR spectroscopy.

Data Summary Table

ParameterColumn ChromatographyPreparative Gas Chromatography
Stationary Phase Silica Gel (230-400 mesh)[11]Mid-polarity or Wax-type
Mobile Phase/Carrier Gas Hexane/Ethyl Acetate Gradient[7]Helium or Hydrogen[5]
Typical Scale Milligrams to gramsMilligrams to grams
Key for Success Optimal mobile phase selection and proper column packing[7]Column selectivity and optimized temperature program[6]

Visualizations

Separation_Workflow cluster_prep Sample Preparation cluster_separation Separation Technique cluster_analysis Analysis and Characterization Isomer_Mixture Cis/Trans Isomer Mixture Column_Chromatography Column Chromatography Isomer_Mixture->Column_Chromatography Prep_GC Preparative GC Isomer_Mixture->Prep_GC TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Fraction Monitoring Pure_Cis Pure Cis Isomer Column_Chromatography->Pure_Cis Pure_Trans Pure Trans Isomer Column_Chromatography->Pure_Trans GC_Analysis Analytical GC Prep_GC->GC_Analysis Purity Check Prep_GC->Pure_Cis Prep_GC->Pure_Trans TLC_Analysis->Column_Chromatography Optimize Mobile Phase GC_Analysis->Prep_GC Optimize Program NMR_Spectroscopy NMR Spectroscopy Pure_Cis->NMR_Spectroscopy Pure_Trans->NMR_Spectroscopy

Caption: Workflow for the separation and analysis of 3-vinylcyclohexan-1-ol isomers.

References

  • Benchchem. (n.d.). Technical Support Center: Separation of Pinocampheol Diastereomers.
  • Chromatography Forum. (2008, January 23). Separation of diastereomers.
  • Reddit. (2024, December 9). Help with separation of diastereomers. r/CHROMATOGRAPHY.
  • Benchchem. (n.d.). Technical Support Center: Purification of 1,2,4-Trivinylcyclohexane Isomers.
  • Hepner, J., de Zeeuw, J., & English, C. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek.
  • ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?.
  • Benchchem. (n.d.). Challenges in the purification of cis and trans isomers of o-Chlorostilbene.
  • Journal of Chromatographic Science. (2013, April 16). Preparative gas chromatography and its applications.
  • ACS Applied Materials & Interfaces. (2025, December 29). Highly Selective Separation of cis- over trans-1,2-Dimethylcyclohexane Isomers by Nonporous Adaptive Crystals of Pillar[n]arenes.
  • Benchchem. (n.d.). Technical Support Center: Separation of Cis and Trans Isomers of 3-Aminocyclohexanols.
  • Benchchem. (n.d.). Distinguishing cis- and trans-2-Bromocyclohexanol Isomers Using NMR Spectroscopy: A Comparative Guide.
  • MDPI. (2025, April 1). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids.

Sources

Troubleshooting

Byproducts in the synthesis of cis-3-Vinylcyclohexan-1-ol

Technical Support Center: Troubleshooting the Synthesis of cis-3-Vinylcyclohexan-1-ol Introduction The synthesis of cis-3-vinylcyclohexan-1-ol is a critical transformation in the development of complex active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of cis-3-Vinylcyclohexan-1-ol

Introduction

The synthesis of cis-3-vinylcyclohexan-1-ol is a critical transformation in the development of complex active pharmaceutical ingredients (APIs) and natural product total synthesis. The most robust route involves the 1,4-conjugate addition of a vinyl group to cyclohex-2-en-1-one to form 3-vinylcyclohexan-1-one, followed by a diastereoselective ketone reduction. However, researchers frequently encounter yield-limiting byproducts, including the trans-diastereomer, over-reduction products, and 1,2-addition artifacts. This guide provides mechanistic troubleshooting, validated protocols, and structural causality to ensure high cis-selectivity.

Process Workflow & Mechanistic Pathways

The following diagram illustrates the mechanistic divergence during the reduction of 3-vinylcyclohexan-1-one, highlighting how reagent selection dictates the formation of the target cis-isomer versus common byproducts.

G Start 3-Vinylcyclohexan-1-one Reagent1 Small Hydrides (e.g., NaBH4, LiAlH4) Start->Reagent1 Axial Attack Preferred Reagent2 Bulky Hydrides (e.g., L-Selectride) Start->Reagent2 Equatorial Attack Preferred Reagent3 Catalytic Hydrogenation (e.g., Pd/C, H2) Start->Reagent3 Non-selective / Alkene Reduction Target cis-3-Vinylcyclohexan-1-ol (Target: Equatorial OH) Reagent1->Target Major (>85%) Byprod1 trans-3-Vinylcyclohexan-1-ol (Byproduct: Axial OH) Reagent1->Byprod1 Minor (<15%) Reagent2->Target Minor (<5%) Reagent2->Byprod1 Major (>95%) Byprod2 3-Ethylcyclohexanol (Over-reduction Byproduct) Reagent3->Byprod2 Vinyl Group Reduced

Caption: Workflow and product distribution in the reduction of 3-vinylcyclohexan-1-one.

Frequently Asked Questions & Troubleshooting

Q1: Why is my reduction yielding a high ratio of trans-3-vinylcyclohexan-1-ol, and how can I maximize the cis isomer? Causality & Solution: The stereochemical outcome of 3-substituted cyclohexanone reductions is governed by the steric bulk of the reducing agent[1]. The 3-vinyl group naturally adopts an equatorial position to minimize 1,3-diaxial steric strain.

  • Small Hydrides (NaBH₄, LiAlH₄): To avoid torsional strain with adjacent axial C-H bonds during the transition state, small hydrides prefer an axial attack trajectory. This pushes the resulting hydroxyl group into the equatorial position, yielding the thermodynamically more stable cis-1,3-disubstituted isomer (e,e)[2].

  • Bulky Hydrides (L-Selectride): Massive reagents experience severe 1,3-diaxial interactions with the axial protons at C3 and C5 if they attempt an axial attack. Consequently, they are forced to attack from the equatorial face, yielding the axial alcohol, which corresponds to the trans-isomer.

  • Actionable Fix: If you are observing too much trans byproduct, ensure you are using NaBH₄ in methanol at 0 °C. Avoid sterically hindered borohydrides or elevated temperatures that degrade kinetic selectivity.

Q2: I am detecting 3-ethylcyclohexanol in my final product. What causes this over-reduction? Causality & Solution: 3-Ethylcyclohexanol is an over-reduction byproduct where the pendant vinyl group has been saturated. This typically occurs if catalytic transfer hydrogenation (CTH) or transition-metal catalysts (e.g., Pd/C, Ru-BINAP) are used. The vinyl group is highly susceptible to metal-catalyzed hydrogenation.

  • Actionable Fix: Strictly utilize chemoselective metal-hydride reagents (like NaBH₄) which are incapable of reducing isolated unactivated alkenes under standard conditions. Ensure your glassware is free of residual palladium or copper from previous synthetic steps.

Q3: My initial step (conjugate addition to cyclohex-2-en-1-one) yielded 1-vinylcyclohex-2-en-1-ol instead of 3-vinylcyclohexan-1-one. How do I prevent this 1,2-addition byproduct? Causality & Solution: Vinylmagnesium bromide is a "hard" nucleophile that preferentially attacks the "hard" carbonyl carbon directly (1,2-addition). To achieve 1,4-conjugate addition, the nucleophile must be softened.

  • Actionable Fix: Introduce a catalytic amount of Copper(I) salt (e.g., CuBr·SMe₂ or CuCl) to generate an intermediate vinyl cuprate. Cuprates are "soft" nucleophiles that selectively attack the β-carbon (1,4-addition)[3]. Adding Trimethylsilyl chloride (TMSCl) can further trap the resulting enolate, driving the reaction forward and preventing polymerization[3].

Quantitative Data: Diastereoselectivity by Reducing Agent

The following table summarizes the expected product distribution based on the choice of reducing agent, providing a predictive baseline for your reaction optimization.

Reducing Agent / CatalystSolvent & TempPrimary Hydride Trajectorycis (Equatorial OH)trans (Axial OH)Over-reduction
NaBH₄ MeOH, 0 °CAxial85 - 90% 10 - 15%None
LiAlH₄ THF, -78 °CAxial80 - 85% 15 - 20%None
LiH₃BN(i-Pr)₂ (LAB) THF, 0 °CAxial~80% ~20%None
L-Selectride THF, -78 °CEquatorial< 5%> 95% None
H₂ / Pd/C EtOH, 25 °CSurface AdsorptionVariableVariableHigh (3-ethylcyclohexanol)

Validated Experimental Protocol: Stereoselective Synthesis of cis-3-Vinylcyclohexan-1-ol

This self-validating protocol utilizes NaBH₄ to kinetically and thermodynamically favor the cis-diastereomer.

Materials:

  • 3-Vinylcyclohexan-1-one (1.0 equiv, 10.0 mmol)

  • Sodium borohydride (NaBH₄) (1.2 equiv, 12.0 mmol)

  • Anhydrous Methanol (30 mL)

  • 1M HCl (aqueous)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with inert gas (N₂ or Argon).

  • Solvation: Dissolve 3-vinylcyclohexan-1-one (10.0 mmol) in 30 mL of anhydrous methanol.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Causality: Low temperatures suppress the higher-activation-energy equatorial attack, maximizing axial attack for cis-selectivity.

  • Reagent Addition: Add NaBH₄ (12.0 mmol) portion-wise over 10 minutes to control the exothermic evolution of hydrogen gas[4].

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour. Monitor completion via TLC (Hexanes/EtOAc 8:2, visualizing with KMnO₄ stain).

  • Quenching: Carefully quench the reaction by dropwise addition of 1M HCl until the pH reaches ~6. Causality: Mildly acidic quenching destroys unreacted borohydride and protonates the intermediate borate complex without inducing alkene isomerization or elimination.

  • Extraction & Washing: Remove methanol under reduced pressure. Partition the aqueous residue with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (NMR Analysis): To confirm the cis stereochemistry, analyze the ¹H-NMR spectrum. The carbinol proton (H1) for the cis-isomer (axial proton) will appear as a broad multiplet (often a triplet of triplets) with large axial-axial coupling constants (J ≈ 10-12 Hz)[5]. Conversely, if the trans-isomer (equatorial proton) is present, its carbinol proton will exhibit much smaller equatorial-axial/equatorial-equatorial coupling constants (J ≈ 3-5 Hz).

References

  • Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. Organic Process Research & Development - ACS Publications. Available at:[1]

  • Chemoselective Reduction of 3-Methylcyclohex-2-enone into rac 3-Methylcyclohex-2-enol (Seudenol) by NaBH4 Alone, with Modifiers or via Catalytic Transfer Hydrogenation. MDPI. Available at:[2]

  • Total Synthesis of Hapalindoles J and U. The Journal of Organic Chemistry. Available at:[3]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at:[5]

  • Reduction of Carbonyl Groups: Hydrogenation. Thieme Connect. Available at:

  • Compounds that inhibit mcl-1 protein. Google Patents (WO2017147410A1). Available at:[4]

Sources

Optimization

Technical Support Center: Purification of Crude cis-3-Vinylcyclohexan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in isolating high-purity cis-3-vinylcyclohexan-1-ol f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in isolating high-purity cis-3-vinylcyclohexan-1-ol from complex reaction matrices.

The synthesis of this intermediate—typically achieved via the conjugate addition of a vinyl Grignard reagent to cyclohex-2-en-1-one followed by ketone reduction—often yields a crude mixture plagued by diastereomers, unreacted starting materials, and inorganic gels. This guide provides field-proven troubleshooting steps, mechanistic rationales, and self-validating protocols to ensure absolute scientific integrity during your purification workflows.

Part 1: Quantitative Profiling of Common Impurities

Before initiating purification, it is critical to understand the chemical nature and typical abundance of the impurities present in your crude matrix.

ImpurityTypical Crude AbundanceChemical PropertyPrimary Removal Strategy
trans-3-Vinylcyclohexan-1-ol 10–45% (Hydride dependent)Diastereomer (ΔRf ≈ 0.05 in Hex/EtOAc)AgNO₃-impregnated Silica Gel
3-Vinylcyclohexan-1-one 2–15%Ketone (Carbonyl active)Girard's Reagent T Scavenging
Aluminum/Boron Salts Stoichiometric excessPolymeric inorganic gelsRochelle's Salt Chelation
Copper Salts 5–10 mol% (from Grignard)Transition metal residueSaturated NH₄Cl / NH₄OH wash
Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My reduction of 3-vinylcyclohexan-1-one yielded a nearly 1:1 mixture of cis and trans isomers. How do I rationalize this, and how can I separate them efficiently? Expert Insight: The stereochemical outcome of your reduction is dictated by the hydride source. Standard, unhindered reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) attack the carbonyl carbon from both the axial and equatorial faces, leading to a mixture of the cis (axial alcohol) and trans (equatorial alcohol) isomers[1]. To favor the cis isomer in future syntheses, utilize a bulky reducing agent like L-Selectride; the steric bulk forces an equatorial attack, pushing the resulting hydroxyl group into the axial position (cis to the equatorial 3-vinyl group). Separation Strategy: Because the cis and trans isomers have nearly identical polarities, standard silica gel chromatography is often insufficient. You must use silver nitrate-impregnated silica gel (AgNO₃-silica). The silver ions differentially coordinate with the pi-electrons of the vinyl groups based on the distinct steric environments of the cis versus trans isomers, artificially widening their Rf values and allowing for clean baseline separation.

Q2: I have 10% unreacted 3-vinylcyclohexan-1-one in my crude mixture. Fractional distillation is thermally degrading my product, and I want to avoid column chromatography. What is the best approach? Expert Insight: Unreacted ketones can be cleanly scavenged from the organic phase using 2[2] (trimethylacetylhydrazide ammonium chloride). The causality here relies on selective nucleophilic attack: the reagent reacts specifically with the carbonyl group of the ketone to form a hydrazone complex containing a quaternary ammonium salt. Because your target cis-3-vinylcyclohexan-1-ol lacks a carbonyl group, it remains highly lipophilic. A simple biphasic liquid-liquid extraction will force the now heavily charged, water-soluble ketone-hydrazone into the aqueous layer, leaving your pure alcohol in the organic layer.

Q3: Following my LiAlH₄ reduction, my aqueous workup forms a thick, unfilterable white emulsion. How do I break this emulsion to recover my product? Expert Insight: This emulsion is a classic consequence of polymeric aluminum alkoxide/hydroxide gels forming in the aqueous phase. To resolve this, you must perform a3[3] (potassium sodium tartrate tetrahydrate) workup. Rochelle's salt acts as a powerful bidentate chelating agent. It wraps around the aluminum center, breaking the stubborn Al-O-Al polymer bonds to form a highly water-soluble, stable Al-tartrate complex. This mechanistic action releases the trapped alkoxide, allowing it to be protonated to your free alcohol while cleanly separating the aqueous and organic phases.

Part 3: Standardized Experimental Protocols
Protocol A: Chemical Scavenging of Ketone Impurities via Girard's Reagent T

This protocol is a self-validating system: the successful partitioning of the ketone is visually confirmed by the absence of UV-active carbonyl compounds in the organic phase via TLC.

  • Solubilization: Dissolve the crude cis-3-vinylcyclohexan-1-ol mixture in a 10:1 mixture of methanol and glacial acetic acid (approx. 10 mL solvent per gram of crude).

  • Derivatization: Add 1.5 molar equivalents of Girard's Reagent T relative to the estimated ketone content (determined via crude NMR or GC-FID).

  • Reaction: Reflux the mixture gently at 85 °C for 1.5 hours to ensure complete hydrazone formation.

  • Phase Separation: Cool the reaction to room temperature and dilute with 3 volumes of diethyl ether.

  • Extraction: Wash the organic layer sequentially with distilled water (3x) and saturated aqueous NaHCO₃ (until CO₂ evolution ceases). The charged hydrazone will partition entirely into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketone-free alcohol.

Protocol B: Rochelle's Salt Workup for Hydride Reductions

This protocol is self-validating: the successful chelation of aluminum/boron is confirmed when the opaque, gelatinous suspension transforms into two perfectly clear, distinct liquid layers.

  • Quench: Upon completion of the hydride reduction (e.g., LiAlH₄ or DIBAL-H in THF), cool the reaction mixture to 0 °C in an ice bath.

  • Deactivation: Carefully quench excess hydride by the dropwise addition of ethyl acetate, followed by a small amount of distilled water until hydrogen gas evolution ceases.

  • Chelation: Add a saturated aqueous solution of Rochelle's salt. A standard 4[4] is 10 mL of saturated solution per gram of hydride reagent originally used.

  • Agitation: Vigorously stir the biphasic mixture at room temperature for 1 to 2 hours. Validation checkpoint: The cloudy suspension will gradually break, leaving a clear organic layer on top and a clear aqueous layer on the bottom.

  • Recovery: Separate the phases in a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Part 4: Purification Workflow Diagram

PurificationWorkflow Start Crude cis-3-Vinylcyclohexan-1-ol Mixture CheckEmulsion Is there a polymeric metal emulsion? (Al/B) Start->CheckEmulsion Rochelle Protocol B: Rochelle's Salt Workup CheckEmulsion->Rochelle Yes CheckKetone Is 3-vinylcyclohexan-1-one present? CheckEmulsion->CheckKetone No Rochelle->CheckKetone Girard Protocol A: Girard's Reagent T Scavenging CheckKetone->Girard Yes CheckIsomers Are trans-isomers present? CheckKetone->CheckIsomers No Girard->CheckIsomers AgNO3 AgNO3-Silica Gel Chromatography CheckIsomers->AgNO3 Yes Pure Pure cis-3-Vinylcyclohexan-1-ol CheckIsomers->Pure No AgNO3->Pure

Decision tree for the purification of crude cis-3-vinylcyclohexan-1-ol.

References
  • Title: Patent Application Publication (10) Pub. No.: US 2004/0087658A1 (Synthesis of 1,3, trans-5-trimethyl-cis-3-vinylcyclohexanol)
  • Source: PMC / NIH.
  • Source: Reddit (r/chemistry)
  • Title: Organic Syntheses Procedure (Rochelle's salt workup)

Sources

Troubleshooting

Preventing polymerization of cis-3-Vinylcyclohexan-1-ol during storage

Technical Support Center: Troubleshooting and Stabilizing cis-3-Vinylcyclohexan-1-ol Overview: cis-3-Vinylcyclohexan-1-ol is a highly versatile building block in drug development, possessing both a reactive secondary hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting and Stabilizing cis-3-Vinylcyclohexan-1-ol

Overview: cis-3-Vinylcyclohexan-1-ol is a highly versatile building block in drug development, possessing both a reactive secondary hydroxyl group and a terminal vinyl moiety. However, the vinyl group makes this monomer highly susceptible to spontaneous free-radical polymerization during storage. This guide provides field-proven, causally grounded protocols to prevent runaway polymerization and maintain reagent integrity.

Core Mechanistic Workflows

StorageLogic Start Select Storage Atmosphere Air Air / Trace O2 (5-10%) Start->Air Inert Strict Argon / N2 (0% O2) Start->Inert Phenolic Use Phenolic Inhibitors (MEHQ, BHT, TBC) Air->Phenolic NonPhenolic Use Stable Free Radicals (TEMPO) or Store at -80°C Inert->NonPhenolic Mech1 Scavenges ROO• radicals Phenolic->Mech1 Mech2 Scavenges R• directly NonPhenolic->Mech2

Decision tree for selecting polymerization inhibitors based on storage atmosphere.

Frequently Asked Questions (Troubleshooting)

Q1: My cis-3-Vinylcyclohexan-1-ol polymerized into a viscous gel despite being stored with 100 ppm MEHQ under strict Argon. What went wrong? Causality & Mechanism: The failure occurred because you stored the monomer under a strictly inert atmosphere (0% Oxygen). Phenolic inhibitors like MEHQ (4-Methoxyphenol) and TBC (4-tert-Butylcatechol) do not react directly with the carbon-centered monomer free radical (R•)[1]. Instead, they rely on a kinetic competition where trace oxygen first reacts with the monomer radical to form a peroxy radical (ROO•). The phenolic inhibitor then rapidly donates a hydrogen atom to the peroxy radical, terminating the chain reaction[1]. Without trace oxygen (equimolar to the inhibitor, typically 10-15 ppm dissolved O2), MEHQ is entirely inert, allowing R• self-polymerization to proceed unchecked[2].

Mechanism Init Thermal/UV Initiation Radical Carbon Radical (R•) from Vinyl Group Init->Radical Peroxy Peroxy Radical (ROO•) Radical->Peroxy + Trace O2 (Fast) Polymer Runaway Polymerization Radical->Polymer 0% O2 (Argon) Stable Stable Products (ROOH + MEHQ•) Peroxy->Stable + MEHQ Peroxy->Polymer No Inhibitor

Kinetic competition between vinyl radical polymerization and peroxide scavenging by MEHQ.

Q2: How do I choose the optimal inhibitor for long-term storage of vinylcyclohexanol derivatives? Causality & Mechanism: Inhibitor selection depends on electrophilicity and the intended storage environment. Molecules with lower gap energy show weaker electrophilicity, which correlates with their efficiency in quenching radicals[3]. While DTBMP and BHT possess higher electrophilicity and are highly effective, MEHQ is the industry standard for vinyl monomers because it provides a controlled inhibition profile, exhibits excellent solubility, and does not discolor the monomer over time[4].

Table 1: Quantitative Comparison of Polymerization Inhibitors for Vinyl Monomers

InhibitorChemical TypeElectrophilicity (eV)O₂ RequirementTypical Storage Conc.
MEHQ Phenolic1.9680Yes (~10 ppm O₂)10 - 100 ppm
TBC Phenolic1.8448Yes10 - 50 ppm
BHT Phenolic1.1880Yes50 - 200 ppm
4-OH-TEMPO Stable Radical (SNR)N/ANo10 - 50 ppm
Data synthesized from DFT calculations of phenolic antioxidant electrophilicity[3].

Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of cis-3-Vinylcyclohexan-1-ol

Objective: Stabilize the purified monomer for >6 months while preventing thermal auto-initiation.

  • Purification: Distill the raw monomer under reduced pressure (e.g., 10 mmHg). Causality: Keep the heating bath strictly below 60°C. Elevated temperatures exponentially increase the rate of thermal auto-initiation of the vinyl group[5].

  • Inhibitor Dosing: Immediately upon collection, add 100 ppm of MEHQ to the receiving flask.

  • Oxygen Equilibration: Sparge the liquid with a certified gas mixture of 5% O₂ in Nitrogen for 3-5 minutes. Causality: This establishes the equimolar dissolved oxygen required for MEHQ to function without introducing excess oxygen that could lead to bulk auto-oxidation[1].

  • Light Protection: Transfer the monomer to amber borosilicate glass vials. Causality: UV light cleaves the pi-bond of the vinyl group, generating free radicals. Amber glass blocks wavelengths <500 nm.

  • Storage: Seal with PTFE-lined caps and store at 2–8°C.

  • Self-Validation Check (Integrity Verification): Before using the stored reagent in a sensitive assay, take a 10 µL aliquot and dissolve it in CDCl₃ for ¹H-NMR. The vinyl protons should appear as sharp multiplets at δ 5.04–5.21 and δ 5.92[6]. The appearance of broad, high-molecular-weight baseline humps between δ 1.0–2.5 indicates that polymerization has initiated, and the batch must be discarded.

Protocol B: Pre-Use Inhibitor Removal (Alkali Wash)

Objective: Remove MEHQ immediately prior to running a metal-catalyzed cross-coupling or radical-initiated polymerization assay, as MEHQ will quench the intended reaction.

  • Dilution: Dissolve the inhibited cis-3-Vinylcyclohexan-1-ol in an equal volume of diethyl ether.

  • Alkali Extraction: Wash the organic layer with 5% aqueous NaOH (3 × 1 volume). Causality: The hydroxyl group on MEHQ (pKa ~10) is deprotonated by NaOH, converting it into a water-soluble phenoxide ion that partitions entirely into the aqueous phase[5]. The secondary alcohol of the monomer (pKa ~16) remains unaffected.

  • Neutralization: Wash the organic layer with saturated aqueous NaCl (brine) until the aqueous phase reaches pH 7.

  • Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at room temperature.

  • Immediate Use: The uninhibited monomer must be used within 2 hours or stored at -80°C.

  • Self-Validation Check (Removal Verification): Add a single drop of 1% FeCl₃ (aq) to a 50 µL aliquot of the final aqueous wash. The absence of a transient green/purple color confirms that all phenolic inhibitor has been successfully removed from the organic phase.

References

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. MDPI.[Link]

  • Inhibition of Free Radical Polymerization: A Review. NIH / PMC.[Link]

  • Polymerisation inhibitor. Wikipedia.[Link]

Sources

Optimization

Scaling up the synthesis of cis-3-Vinylcyclohexan-1-ol from lab to pilot plant

Welcome to the Process Chemistry Support Center. Scaling the synthesis of cis-3-Vinylcyclohexan-1-ol from a fume hood to a pilot plant introduces critical challenges in stereocontrol, heat transfer, and chemoselectivity.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. Scaling the synthesis of cis-3-Vinylcyclohexan-1-ol from a fume hood to a pilot plant introduces critical challenges in stereocontrol, heat transfer, and chemoselectivity. As drug development professionals, you require robust, self-validating protocols that ensure batch-to-batch reproducibility.

This guide provides the mechanistic grounding, validated scale-up workflows, and troubleshooting FAQs necessary to successfully execute this stereoselective reduction at scale.

Mechanistic Grounding: The Causality of Stereocontrol

In the synthesis of cis-3-vinylcyclohexan-1-ol, the primary challenge is establishing the correct relative stereochemistry between the C3 vinyl group and the C1 hydroxyl group. This requires strict substrate-controlled diastereoselectivity [1].

In its lowest-energy chair conformation, 3-vinylcyclohexanone locks the bulky vinyl group into the equatorial position to avoid severe 1,3-diaxial steric clashes. Because the target is the cis isomer, the resulting C1 hydroxyl group must also be equatorial (yielding the thermodynamically stable 1,3-diequatorial conformation).

To achieve an equatorial alcohol, the hydride nucleophile must attack the carbonyl carbon from the axial face . Small, unhindered reducing agents like Sodium Borohydride (NaBH₄) naturally favor axial attack to minimize torsional strain in the transition state[2]. Conversely, bulky hydrides (e.g., L-Selectride) are repelled by the 3,5-axial protons, forcing an equatorial attack that yields the undesired trans (axial alcohol) isomer.

StereochemicalLogic Start 3-Vinylcyclohexanone (Equatorial Vinyl) PathA Small Hydride (NaBH4) Axial Attack Start->PathA Kinetically favored at low temp PathB Bulky Hydride (L-Selectride) Equatorial Attack Start->PathB Steric approach control ProdA cis-3-Vinylcyclohexan-1-ol (1,3-diequatorial) TARGET PathA->ProdA ProdB trans-3-Vinylcyclohexan-1-ol (1-axial, 3-equatorial) IMPURITY PathB->ProdB

Fig 1: Substrate-controlled stereoselective reduction pathways of 3-vinylcyclohexanone.

Self-Validating Pilot Plant Protocol (50L Scale)

The following methodology adapts standard laboratory reductions[3] for pilot-scale execution. Every step is designed as a self-validating system, meaning the process cannot advance until specific In-Process Controls (IPCs) are met.

Step 1: Reactor Inerting & Preparation

  • Action: Purge a clean, dry 50L glass-lined reactor with Nitrogen (N₂).

  • Validation Check: O₂ sensor must read < 2% before solvent introduction to prevent explosive mixtures during hydride handling.

Step 2: Substrate Loading

  • Action: Charge the reactor with 10.0 kg of 3-vinylcyclohexanone, followed by 25.0 L of anhydrous Ethanol (EtOH). Set agitation to 150 RPM.

  • Validation Check: Visual inspection through the sight glass must confirm complete dissolution (clear, homogenous solution).

Step 3: Cryogenic Cooling

  • Action: Engage the reactor's chiller unit to cool the reaction mass to -5 °C.

  • Validation Check: The internal Resistance Temperature Detector (RTD) probe must read ≤ -5 °C and hold stable for 15 minutes prior to dosing.

Step 4: Hydride Dosing (Critical Step)

  • Action: Add 1.6 kg of NaBH₄ in 100 g portions via a solid addition funnel over 2 hours.

  • Validation Check: The internal temperature must not exceed +5 °C at any point. If T > 5 °C, suspend dosing immediately and increase jacket cooling.

Step 5: Reaction Monitoring (IPC)

  • Action: After dosing is complete, stir the mixture for 2 hours at 0 °C. Pull a 5 mL aliquot, quench with water, extract with MTBE, and analyze via GC-FID.

  • Validation Check: The reaction is deemed complete only when unreacted 3-vinylcyclohexanone is < 1.0% (Area %).

Step 6: Aqueous Quench

  • Action: Slowly dose 10.0 L of a 10% aqueous NH₄Cl solution to destroy unreacted borohydride.

  • Validation Check: Cessation of hydrogen gas evolution (monitored via exhaust bubbler) confirms complete quenching.

Step 7: Phase Separation & Extraction

  • Action: Add 20.0 L of MTBE. Agitate for 15 minutes, then allow phases to settle for 30 minutes. Decant the lower aqueous layer. Wash the organic layer with 10 L of brine.

  • Validation Check: A sharp, distinct phase boundary must be visible before separation.

Step 8: Isolation & Purification

  • Action: Concentrate the organic phase under reduced pressure. Purify the crude oil via fractional distillation (reduced pressure) to isolate the pure cis isomer.

  • Validation Check: Final product must exhibit a cis:trans ratio of ≥ 95:5 via ¹H-NMR and a purity of > 98% via GC.

PilotScaleWorkflow N1 1. Reactor Inerting (O2 < 2%) N2 2. Substrate Loading (3-Vinylcyclohexanone in EtOH) N1->N2 N3 3. Cryogenic Cooling (Temp ≤ -5°C) N2->N3 N4 4. Hydride Dosing (NaBH4 in portions) N3->N4 Verify Temp N5 5. In-Process Control (GC-FID: SM < 1%) N4->N5 Strict Exotherm Control N6 6. Aqueous Quench (10% NH4Cl) N5->N6 Conversion Validated N7 7. Phase Separation (MTBE Extraction) N6->N7 H2 Evolution Ceased N8 8. Fractional Distillation (Isolate cis-isomer) N7->N8 Crude Organic Phase

Fig 2: Self-validating pilot plant workflow for the synthesis of cis-3-vinylcyclohexan-1-ol.

Quantitative Data: Reagent Selection Matrix

Selecting the correct reducing agent is the single most important variable for stereocontrol. The table below summarizes the causality between reagent steric bulk and the resulting diastereomeric ratio.

Reducing AgentSteric BulkPreferred Hydride Attack FaceMajor Product IsomerExpected Diastereomeric Ratio (cis:trans)
NaBH₄ SmallAxialcis (1,3-diequatorial) ~ 85:15 to 90:10
LiAlH₄ SmallAxialcis (1,3-diequatorial) ~ 80:20
DIBAL-H MediumMixedMixed~ 50:50
L-Selectride Very LargeEquatorialtrans (1-axial, 3-equatorial)~ 5:95

Troubleshooting & FAQs

Q: Why did our cis:trans ratio drop from 90:10 in the laboratory to 70:30 in the pilot plant? A: This is a classic heat transfer failure. The axial attack of NaBH₄ is kinetically favored at low temperatures. In a 50L reactor, the surface-area-to-volume ratio is much lower than in a round-bottom flask. If NaBH₄ is dosed too quickly, poor heat transfer causes localized micro-exotherms. This excess thermal energy overcomes the activation barrier for the less-favored equatorial attack, increasing the yield of the trans impurity. Solution: Decrease your solid dosing rate, increase impeller agitation, and strictly enforce the T < 5 °C validation check.

Q: Our GC-MS shows a significant impurity identified as 3-ethylcyclohexan-1-ol. How is over-reduction occurring? A: NaBH₄ is highly chemoselective and does not typically reduce isolated alkenes. However, trace transition metal impurities (e.g., from degraded Hastelloy reactor baffles, or palladium cross-contamination from previous campaigns) can form transient metal-hydride complexes that catalyze the reduction of the vinyl group[4]. Solution: Ensure the reactor is passivated and completely metal-free. If raw materials are suspect, consider adding a chelating agent (like EDTA) during the workup, though prevention is preferred.

Q: Can we substitute LiAlH₄ for NaBH₄ to accelerate the reaction time? A: No. While LiAlH₄ is a small hydride that also favors the cis isomer, its extreme reactivity poses severe safety hazards at the pilot scale. LiAlH₄ is pyrophoric, reacts violently with moisture, and generates massive, uncontrollable exotherms. NaBH₄ provides the optimal balance of stereocontrol, chemoselectivity, and process safety.

Q: We are using THF instead of Ethanol. Is this impacting our yield? A: While THF is commonly cited in lab-scale patents for this reduction[3], NaBH₄ has significantly lower solubility in THF compared to protic solvents like Ethanol. In a pilot plant, poor solubility leads to a heterogeneous slurry where unreacted NaBH₄ can clump, causing sudden, delayed exotherms when it finally dissolves. Ethanol acts as both a solvent and an electrophilic activator for the borohydride, ensuring smooth, predictable kinetics.

References

  • Master Organic Chemistry. Stereoselective and Stereospecific Reactions. Available at:[Link]

  • Bode Research Group, ETH Zurich. Key Concepts in Stereoselective Synthesis. Available at:[Link]

  • Google Patents. WO2017147410A1 - Compounds that inhibit mcl-1 protein (Details on NaBH₄ reduction of 3-vinylcyclohexanone).
  • Chemical Reviews. Addition of Metal Enolate Derivatives to Unactivated Carbon−Carbon Multiple Bonds (Context on Pd-complexes and alkene reactivity). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Showdown: A Comparative Guide to the Stereoselective Reactions of cis- and trans-3-Vinylcyclohexan-1-ol

The spatial orientation of functional groups within a molecule is a fundamental determinant of its chemical behavior. In cyclic systems, the rigid conformational constraints imposed by the ring structure amplify the infl...

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Author: BenchChem Technical Support Team. Date: April 2026

The spatial orientation of functional groups within a molecule is a fundamental determinant of its chemical behavior. In cyclic systems, the rigid conformational constraints imposed by the ring structure amplify the influence of stereochemistry on reactivity. This guide offers an in-depth comparison of cis- and trans-3-vinylcyclohexan-1-ol, two stereoisomers whose divergent reactivity profiles serve as a compelling case study in stereocontrol. For researchers in synthetic chemistry and drug development, understanding these nuances is paramount for designing efficient, stereoselective syntheses. We will dissect the outcomes of key synthetic transformations—epoxidation, hydroboration-oxidation, and oxymercuration-reduction—providing not only the results but also the underlying mechanistic rationale supported by experimental frameworks.

The core difference between the two isomers lies in the relative orientation of the hydroxyl (-OH) and vinyl (-CH=CH₂) groups. In the most stable chair conformations, the bulky vinyl group preferentially occupies an equatorial position to minimize steric strain. Consequently, the hydroxyl group is axial in the cis isomer and equatorial in the trans isomer. This seemingly subtle distinction creates profoundly different steric and electronic environments around the reactive vinyl group, dictating the facial selectivity of incoming reagents.

Caption: Figure 1. Most stable chair conformations.

Directed Epoxidation: The Influence of the Allylic Hydroxyl Group

Epoxidation of an alkene introduces a three-membered epoxide ring, a versatile synthetic intermediate. When an allylic alcohol is present, the hydroxyl group can act as a directing group, coordinating with peroxy-acid reagents like meta-chloroperoxybenzoic acid (m-CPBA) to deliver the oxygen atom to the syn-face of the double bond. This neighboring group participation is highly dependent on the proximity and orientation of the -OH group relative to the alkene.

Causality and Experimental Observations
  • cis-Isomer: The axial hydroxyl group in cis-3-vinylcyclohexan-1-ol is positioned perfectly to direct the epoxidation. It is held in close proximity to one face of the vinyl group, leading to a highly diastereoselective reaction. The m-CPBA is delivered to the face of the alkene on the same side as the hydroxyl group, resulting predominantly in the syn-epoxide.

  • trans-Isomer: In the trans isomer, the equatorial hydroxyl group is oriented away from the vinyl group. This increased distance significantly diminishes its ability to direct the epoxidizing agent. Consequently, the reaction is primarily governed by sterics, with the reagent approaching from the less hindered face of the molecule, often leading to a mixture of diastereomeric epoxides or a preference for the anti-product.

G Figure 2. Epoxidation Pathways cis_start cis-3-Vinylcyclohexan-1-ol cis_ts Directed Transition State (H-bonding) cis_start->cis_ts OH directs reagent trans_start trans-3-Vinylcyclohexan-1-ol trans_ts Non-Directed Steric Approach trans_start->trans_ts Steric hindrance controls reagent m-CPBA reagent->cis_ts reagent->trans_ts cis_product syn-Epoxide (Major Product) trans_product Mixture of syn- and anti-Epoxides cis_ts->cis_product trans_ts->trans_product

Caption: Figure 2. Contrasting epoxidation reaction logic.

Comparative Data: Epoxidation
Featurecis-3-Vinylcyclohexan-1-oltrans-3-Vinylcyclohexan-1-ol
Primary Reaction Directed EpoxidationNon-Directed Epoxidation
Key Reagent m-CPBAm-CPBA
Major Product syn-(3-Oxiranylcyclohexyl)methanolMixture of diastereomers
Stereocontrol High (Neighboring group participation)Low (Steric control)
Experimental Protocol: Diastereoselective Epoxidation
  • Dissolve 1.0 equivalent of cis- or trans-3-vinylcyclohexan-1-ol in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1.1 equivalents of m-CPBA in DCM.

  • Add the m-CPBA solution dropwise to the alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the epoxide product(s).

Hydroboration-Oxidation: Anti-Markovnikov Hydration

The hydroboration-oxidation of an alkene is a two-step process that results in the anti-Markovnikov addition of water across the double bond.[1] The first step, hydroboration, involves the syn-addition of a borane (BH₃) molecule, where the boron adds to the less substituted carbon.[2][3] The subsequent oxidation step replaces the boron with a hydroxyl group with retention of stereochemistry.[1] The facial selectivity of the initial borane addition is highly sensitive to the steric environment of the alkene.

Causality and Experimental Observations
  • cis-Isomer: The axial hydroxyl group presents a significant steric barrier on one face of the cyclohexane ring. The borane reagent (typically as a bulky complex, e.g., BH₃·THF) will preferentially approach the vinyl group from the opposite, less hindered face to avoid steric clash with the axial -OH. This results in a high degree of diastereoselectivity, leading to a specific diastereomer of the resulting diol.

  • trans-Isomer: With the hydroxyl group in the equatorial position, its steric influence on the approaching borane is minimized. The reagent can approach from either the top or bottom face of the vinyl group with similar ease. While the cyclohexane ring itself provides some steric bias, the selectivity is generally much lower than with the cis isomer, leading to a mixture of diastereomeric diols.[4]

G Figure 3. Hydroboration-Oxidation Workflow start 3-Vinylcyclohexan-1-ol Isomer step1 1. BH3-THF (Hydroboration) start->step1 cis_path cis-Isomer: Axial OH blocks one face, highly selective addition. start->cis_path trans_path trans-Isomer: Equatorial OH has minimal effect, lower selectivity. start->trans_path intermediate Organoborane Intermediate step1->intermediate syn-addition step2 2. H2O2, NaOH (Oxidation) product Diol Product step2->product intermediate->step2 Retention of stereochemistry

Caption: Figure 3. General workflow for hydroboration-oxidation.

Comparative Data: Hydroboration-Oxidation
Featurecis-3-Vinylcyclohexan-1-oltrans-3-Vinylcyclohexan-1-ol
Primary Reaction Stereoselective Hydroboration-OxidationLess Selective Hydroboration-Oxidation
Key Reagents 1. BH₃·THF; 2. H₂O₂, NaOH1. BH₃·THF; 2. H₂O₂, NaOH
Major Product A single major diastereomer of the diolMixture of diastereomeric diols
Stereocontrol High (Steric hindrance from axial -OH)Low (Minimal steric influence from equatorial -OH)
Experimental Protocol: Hydroboration-Oxidation
  • To a flame-dried, two-necked flask under an argon atmosphere, add a solution of the 3-vinylcyclohexan-1-ol isomer (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice bath.

  • Add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (1.1 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

  • Cool the mixture back to 0 °C and slowly add water to quench excess borane, followed by 3N aqueous sodium hydroxide (NaOH) and 30% hydrogen peroxide (H₂O₂).

  • Stir the resulting mixture vigorously at room temperature for 2 hours.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude diol product via flash column chromatography.

Oxymercuration-Reduction: Markovnikov Hydration

In contrast to hydroboration, oxymercuration-reduction achieves the Markovnikov hydration of an alkene.[5][6] The reaction proceeds in two steps: first, an electrophilic addition of mercuric acetate, Hg(OAc)₂, and water to form a stable organomercury intermediate via a cyclic mercurinium ion.[5][7] This step involves anti-addition of the -OH and -HgOAc groups.[6] The second step, demercuration, involves the reduction of the C-Hg bond to a C-H bond using sodium borohydride (NaBH₄), a step that is not always stereospecific.[5] A key advantage of this method is that the reaction pathway does not involve a free carbocation, thus preventing skeletal rearrangements.[5][7]

Causality and Experimental Observations
  • cis-Isomer: The initial formation of the bulky mercurinium ion intermediate can occur on either face of the vinyl group. However, the subsequent nucleophilic attack by water occurs at the more substituted carbon (Markovnikov's rule) and from the face opposite the mercury (anti-addition).[6] The axial hydroxyl group in the cis isomer can influence the stability of the transition state for water's attack through steric hindrance, leading to a preferential formation of one diastereomer.

  • trans-Isomer: For the trans isomer, the equatorial hydroxyl group exerts less steric influence on the approach of water to the mercurinium ion intermediate. As with hydroboration, this lack of a strong directing or blocking group results in lower diastereoselectivity and the formation of a mixture of alcohol products.[8]

Comparative Data: Oxymercuration-Reduction
Featurecis-3-Vinylcyclohexan-1-oltrans-3-Vinylcyclohexan-1-ol
Primary Reaction Diastereoselective Oxymercuration-ReductionLess Selective Oxymercuration-Reduction
Key Reagents 1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄1. Hg(OAc)₂, H₂O/THF; 2. NaBH₄
Major Product A single major diastereomer of the diolMixture of diastereomeric diols
Stereocontrol Moderate (Steric hindrance from axial -OH)Low (Minimal steric influence from equatorial -OH)
Experimental Protocol: Oxymercuration-Reduction
  • In a round-bottom flask, stir a mixture of mercuric acetate (1.1 eq) in water and tetrahydrofuran (1:1 v/v).

  • Add the 3-vinylcyclohexan-1-ol isomer (1.0 eq) to the solution and stir vigorously at room temperature for 1 hour. Monitor the disappearance of the starting material by TLC.

  • After the oxymercuration is complete, add an aqueous solution of 3N sodium hydroxide (NaOH), followed by the slow, portion-wise addition of sodium borohydride (NaBH₄, 1.5 eq) at 0 °C.

  • Stir the mixture for 2 hours at room temperature. A precipitate of elemental mercury will form.

  • Decant the supernatant and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Conclusion

The reactivity of cis- and trans-3-vinylcyclohexan-1-ol provides a clear and instructive demonstration of stereochemistry's power to dictate reaction outcomes. The axial hydroxyl group of the cis isomer consistently acts as a powerful control element, either through direct participation (epoxidation) or steric hindrance (hydroboration, oxymercuration), leading to high levels of diastereoselectivity. In contrast, the remote equatorial hydroxyl group of the trans isomer exerts minimal influence, resulting in reactions governed by more subtle steric factors and consequently, lower selectivity. For the synthetic chemist, a thorough understanding of these conformational and stereoelectronic effects is not merely academic; it is a critical tool for the rational design of complex molecular architectures with precise stereochemical control.

References

  • Study Prep in Pearson+. (n.d.). What stereoisomers are obtained from hydroboration–oxidation of t....
  • Study Prep in Pearson+. (2024, March 19). What stereoisomers are obtained from hydroboration–oxidation of t....
  • López-López, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 152-164. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Hydroboration-oxidation reaction. Retrieved from [Link]

  • Vedantu. (2024, July 1). What stereoisomers are obtained from hydroborationoxidation class 11 chemistry CBSE. Retrieved from [Link]

  • López-López, M., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2025, December 8). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Cristòfol Martí, À. (2017). Stereoselective transformations of vinyl cyclic carbonates and applications in natural product synthesis. Tesis Doctorals en Xarxa. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxymercuration reaction. Retrieved from [Link]

  • Ashenhurst, J. (2010, July 2). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

  • Ashenhurst, J. (2023, August 31). Oxymercuration Demercuration of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Henbest, H. B., & Nicholls, B. (1959). Preparation of trans-cyclohexane-1,3-diol by the oxymercuration of cyclohex-2-en-1-ol. Journal of the Chemical Society D: Chemical Communications, 644-647. Retrieved from [Link]

  • Chemistry Steps. (2024, April 6). Oxymercuration-Demercuration. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to the Isomers of 3-Vinylcyclohexan-1-ol

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of innovation. The spatial arrangement of atoms within a molecule, or its stereoche...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a cornerstone of innovation. The spatial arrangement of atoms within a molecule, or its stereochemistry, can profoundly influence its physical, chemical, and biological properties. In this context, the ability to distinguish between diastereomers, such as the cis and trans isomers of 3-vinylcyclohexan-1-ol, is of paramount importance. This guide provides an in-depth spectroscopic comparison of these isomers, offering a framework for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Structural Landscape: cis vs. trans Isomers

The key to differentiating the cis and trans isomers of 3-vinylcyclohexan-1-ol lies in the relative orientation of the hydroxyl (-OH) and vinyl (-CH=CH₂) groups on the cyclohexane ring. In the more stable chair conformation, these substituents can occupy either axial or equatorial positions.

  • cis-3-Vinylcyclohexan-1-ol: In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position. Through ring-flipping, an equilibrium between two chair conformers will exist.

  • trans-3-Vinylcyclohexan-1-ol: In the most stable chair conformation, both substituents will be in equatorial positions. This arrangement is generally more stable than the alternative diaxial conformation, which would suffer from significant steric strain.

This fundamental difference in three-dimensional structure gives rise to distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Stereochemistry

NMR spectroscopy is arguably the most powerful tool for distinguishing diastereomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to its spatial orientation, leading to predictable differences in their NMR spectra.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of the cis and trans isomers are expected to differ primarily in the chemical shift and coupling constants of the proton attached to the carbon bearing the hydroxyl group (H-1) and the protons on the cyclohexane ring.

Key Differentiating Features in ¹H NMR:

  • Chemical Shift of H-1: The proton on the carbon bearing the hydroxyl group (H-1) will have a different chemical shift depending on whether it is in an axial or equatorial position.[1][2] In the more stable conformer of the trans isomer, the hydroxyl group is equatorial, making the H-1 proton axial. For the cis isomer, H-1 will be in equilibrium between axial and equatorial positions. Axial protons are typically more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.[1][3]

  • Coupling Constants: The coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[4] The trans isomer, with its diequatorial substituents, will have a more rigid conformation, leading to more defined coupling constants. The axial H-1 proton in the trans isomer will exhibit large axial-axial couplings (typically 8-13 Hz) with the adjacent axial protons and smaller axial-equatorial couplings (typically 2-5 Hz). In the cis isomer, the observed coupling constants for H-1 will be an average of the different conformations, leading to potentially broader and less distinct multiplets.[5]

Predicted ¹H NMR Data for 3-Vinylcyclohexan-1-ol Isomers

ProtonPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans IsomerKey Differentiating Features
Vinylic Protons (-CH=CH₂) 5.7 - 6.0 (1H, m), 4.9 - 5.2 (2H, m)5.7 - 6.0 (1H, m), 4.9 - 5.2 (2H, m)Similar chemical shifts expected for both isomers.
H-1 (CH-OH) ~3.8 (multiplet, averaged couplings)~3.5 (multiplet, with large axial-axial couplings)H-1 in the trans isomer is expected to be upfield and show larger coupling constants.
Cyclohexyl Protons 1.0 - 2.2 (complex multiplets)1.0 - 2.2 (complex multiplets)Subtle differences in chemical shifts and coupling patterns are expected due to the different substituent orientations.
-OH Variable (broad singlet)Variable (broad singlet)The chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra will also exhibit differences between the two isomers, primarily due to the "gamma-gauche effect." An axial substituent will cause a shielding effect (upfield shift) on the carbons at the gamma position (C-3 and C-5 relative to the substituent at C-1).

Predicted ¹³C NMR Data for 3-Vinylcyclohexan-1-ol Isomers

CarbonPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans IsomerKey Differentiating Features
Vinylic Carbons (-CH=CH₂) ~140 (-CH=), ~115 (=CH₂)~140 (-CH=), ~115 (=CH₂)Minimal difference expected.
C-1 (CH-OH) ~70~73The carbon bearing an axial hydroxyl group is typically shielded compared to one with an equatorial hydroxyl group.
C-3 (CH-Vinyl) ~40~43Similar to C-1, the orientation of the vinyl group will influence the chemical shift of the carbon it is attached to.
Other Cyclohexyl Carbons 20 - 3520 - 35Carbons gamma to an axial substituent will be shielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Stereochemical Nuances

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. Both isomers of 3-vinylcyclohexan-1-ol will exhibit characteristic absorptions for the hydroxyl and vinyl groups. However, subtle differences in the "fingerprint region" can sometimes be used to distinguish between diastereomers.

Key IR Absorptions:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.[6][7]

  • C-H (sp²) Stretch: A sharp absorption just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) indicates the C-H bonds of the vinyl group.[8]

  • C-H (sp³) Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the cyclohexane ring.[8][9]

  • C=C Stretch: A medium intensity absorption around 1640 cm⁻¹ corresponds to the carbon-carbon double bond of the vinyl group.[8]

  • C-O Stretch: A strong absorption in the range of 1000-1200 cm⁻¹ is due to the C-O single bond. The exact position can be influenced by the axial or equatorial orientation of the hydroxyl group. An axial C-O bond tends to absorb at a slightly lower wavenumber than an equatorial one.

Predicted IR Data for 3-Vinylcyclohexan-1-ol Isomers

Functional GroupPredicted Wavenumber (cm⁻¹) - cis IsomerPredicted Wavenumber (cm⁻¹) - trans IsomerKey Differentiating Features
O-H Stretch ~3350 (broad)~3350 (broad)Likely to be very similar for both isomers.
C-H (sp²) Stretch ~3080~3080No significant difference expected.
C-H (sp³) Stretch ~2930, 2860~2930, 2860No significant difference expected.
C=C Stretch ~1640~1640No significant difference expected.
C-O Stretch ~1050~1070The C-O stretch for the trans isomer (equatorial -OH) is expected at a slightly higher wavenumber.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the mass spectra of diastereomers are often very similar, subtle differences in the relative intensities of fragment ions can sometimes be observed.

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺): The molecular ion peak at m/z 126 may be weak or absent, which is common for alcohols.[10]

  • Loss of Water (M-18): A prominent peak at m/z 108, resulting from the elimination of a water molecule, is expected for both isomers.[11][12]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols.[10][13]

  • Ring Cleavage: Complex fragmentation of the cyclohexane ring will lead to a series of smaller fragment ions.

The stereochemistry can influence the facility of certain fragmentation pathways. For instance, the isomer that can more easily adopt a conformation favorable for a specific rearrangement or elimination may show a more intense corresponding fragment ion.

Predicted Mass Spectra Data for 3-Vinylcyclohexan-1-ol Isomers

m/zPutative Fragment IdentityPredicted Relative Intensity - cis IsomerPredicted Relative Intensity - trans IsomerKey Differentiating Features
126 [M]⁺LowLowLikely very similar.
108 [M - H₂O]⁺HighHighThe relative intensity might differ slightly based on the ease of water elimination from the different conformations.
97 [M - C₂H₅]⁺ModerateModerateAlpha-cleavage product.
81 [C₆H₉]⁺ModerateModerateCommon fragment for cyclohexene derivatives.
57 [C₄H₉]⁺ or [C₃H₅O]⁺HighHighA common base peak for cyclic alcohols.[11][12]

Experimental Protocols

To obtain the spectroscopic data discussed, the following general protocols can be employed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) using appropriate NMR software.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., gas chromatography or direct infusion).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion and major fragment ions. Compare the relative intensities of the key fragments for both isomers.

Visualizing the Concepts

G cluster_isomers 3-Vinylcyclohexan-1-ol Isomers cluster_spectroscopy Spectroscopic Techniques cluster_analysis Key Differentiating Features cis cis-Isomer (Axial/Equatorial or Equatorial/Axial) NMR NMR Spectroscopy (¹H and ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-Isomer (Diequatorial - more stable) trans->NMR trans->IR trans->MS NMR_features Chemical Shifts (H-1, C-1) Coupling Constants (J-values) Gamma-Gauche Effect NMR->NMR_features Provides IR_features Fingerprint Region C-O Stretch Wavenumber IR->IR_features Provides MS_features Relative Intensities of Fragment Ions MS->MS_features Provides

Caption: Workflow for the spectroscopic differentiation of 3-vinylcyclohexan-1-ol isomers.

Conclusion

The differentiation of the cis and trans isomers of 3-vinylcyclohexan-1-ol is a clear demonstration of the power of modern spectroscopic techniques. While direct experimental data may be elusive, a thorough understanding of the principles of NMR, IR, and MS, allows for accurate prediction and interpretation of their spectral features. For researchers in drug development and other scientific fields, the ability to confidently assign stereochemistry is crucial. This guide provides a comprehensive framework for achieving this, emphasizing the causal links between molecular structure and spectroscopic output.

References

  • Brainly. (2023). How does NMR distinguish between axial and equatorial protons?. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • MRI Questions. (2015). 5.2 Chemical Shift. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Shifting of axial and equatorial protons. Available at: [Link]

  • PMC. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Available at: [Link]

  • W. H. Freeman. (n.d.). Organic Chemistry: A Tenth Edition - 17.11 Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • OpenStax. (2023). Organic Chemistry - 17.11 Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • PubMed. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Available at: [Link]

  • PMC. (n.d.). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. Available at: [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link]

  • Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Available at: [Link]

Sources

Comparative

A Comparative Analysis of Alternative Synthetic Routes to cis-3-Vinylcyclohexan-1-ol

An In-depth Technical Guide for Researchers Introduction cis-3-Vinylcyclohexan-1-ol is a valuable synthetic intermediate whose structural motif—a cyclohexane ring bearing both vinyl and cis-oriented alcohol functionaliti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Introduction

cis-3-Vinylcyclohexan-1-ol is a valuable synthetic intermediate whose structural motif—a cyclohexane ring bearing both vinyl and cis-oriented alcohol functionalities—serves as a versatile building block in the synthesis of complex natural products and pharmaceutical agents. The specific spatial arrangement of the hydroxyl and vinyl groups is critical, making stereocontrol a paramount challenge in its synthesis. This guide provides a comprehensive comparison of four plausible, alternative synthetic strategies to access this target molecule.

Each route is analyzed from a process-oriented perspective, evaluating not only the chemical transformations but also the underlying mechanistic principles that govern stereoselectivity and efficiency. We will delve into the causality behind experimental choices, provide detailed, actionable protocols derived from established analogous reactions, and present a comparative summary to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: The Diels-Alder Cycloaddition Approach

This strategy leverages the power of the [4+2] Diels-Alder reaction to construct the core cyclohexene ring with inherent stereochemical control, followed by functional group manipulation to install the cis-alcohol.

Conceptual Overview

The synthesis begins with the thermal cycloaddition of 1,3-butadiene and acrolein, a classic Diels-Alder reaction that forms 3-cyclohexenecarboxaldehyde.[1][2] The aldehyde is then converted to a ketone via Grignard addition with methylmagnesium bromide followed by oxidation. The critical cis-hydroxyl stereochemistry is then established through a stereoselective reduction of the ketone.

G cluster_0 Route 1: Diels-Alder Approach A 1,3-Butadiene + Acrolein B Diels-Alder [4+2] Cycloaddition A->B C 3-Cyclohexene- carboxaldehyde B->C D 1. MeMgBr 2. PCC Oxidation C->D E 4-Vinylcyclohexan-1-one D->E F Stereoselective Reduction (e.g., L-Selectride) E->F G cis-3-Vinylcyclohexan-1-ol F->G

Caption: Workflow for the Diels-Alder synthesis of cis-3-Vinylcyclohexan-1-ol.

Discussion of Scientific Principles

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state, offering excellent control over the relative stereochemistry of the newly formed ring.[3][4] The primary challenge in this route lies in the final reduction step. The reduction of a substituted cyclohexanone can yield both cis and trans isomers. To achieve the desired cis configuration, where the hydroxyl group is axial (assuming the vinyl group is equatorial), a sterically hindered reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) is employed. The large size of this reagent favors equatorial attack on the carbonyl, pushing the resulting alcohol into the axial position, thus forming the cis product. An alternative approach involves the anti-Markovnikov hydroboration-oxidation of 4-vinylcyclohexene, which proceeds via a syn-addition mechanism to yield the cis-alcohol directly.[5][6][7][8]

Experimental Protocol (Analogous)

Step 1: Synthesis of 3-Cyclohexenecarboxaldehyde

  • A high-pressure reaction vessel is charged with 1,3-butadiene (1.2 eq) and acrolein (1.0 eq) with a small amount of hydroquinone as a polymerization inhibitor.

  • The vessel is sealed and heated to 100-150 °C for 4-6 hours.

  • After cooling, the vessel is vented, and the crude product is purified by vacuum distillation to yield 3-cyclohexenecarboxaldehyde.

Step 2: Synthesis of 4-Vinylcyclohexan-1-one

  • The aldehyde (1.0 eq) is dissolved in anhydrous diethyl ether and cooled to 0 °C.

  • Methylmagnesium bromide (1.1 eq, 3.0 M in ether) is added dropwise. The reaction is stirred for 1 hour and then quenched with saturated aqueous NH₄Cl. The organic layer is separated, dried over MgSO₄, and concentrated.

  • The crude alcohol is dissolved in dichloromethane (DCM) and treated with pyridinium chlorochromate (PCC) (1.5 eq). The mixture is stirred for 2 hours, then filtered through a pad of silica gel and concentrated to give the ketone.

Step 3: Stereoselective Reduction to cis-3-Vinylcyclohexan-1-ol

  • 4-Vinylcyclohexan-1-one (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere.

  • L-Selectride® (1.2 eq, 1.0 M in THF) is added dropwise via syringe. The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.

  • The mixture is warmed to room temperature, extracted with diethyl ether, dried over MgSO₄, and purified by column chromatography to yield the target compound.

Route 2: The Olefination Approach

This pathway constructs the vinyl group onto a pre-existing cyclohexane framework that already contains the required hydroxyl stereochemistry, using a classic carbon-carbon double bond forming reaction.

Conceptual Overview

The synthesis begins with the preparation of a key intermediate, cis-3-hydroxycyclohexanecarbaldehyde. This is achieved by reducing a derivative of commercially available cis-3-hydroxycyclohexanecarboxylic acid.[9] The vinyl group is then installed using a Wittig reaction, which converts the aldehyde directly into the target alkene.

G cluster_1 Route 2: Olefination Approach A cis-3-Hydroxycyclohexane- carboxylic Acid Derivative B Reduction (e.g., DIBAL-H) A->B C cis-3-Hydroxycyclohexane- carbaldehyde B->C D Wittig Reaction with Methyltriphenylphosphonium Bromide & Base C->D E cis-3-Vinylcyclohexan-1-ol D->E G cluster_2 Route 3: Birch Reduction Approach A 4-Vinylanisole B Birch Reduction (Li, liq. NH₃, EtOH) A->B C 1-Methoxy-4-vinyl- 1,4-cyclohexadiene B->C D Mild Acid Hydrolysis (e.g., Oxalic Acid) C->D E 4-Vinylcyclohexan-1-one D->E F Stereoselective Reduction (e.g., L-Selectride) E->F G cis-3-Vinylcyclohexan-1-ol F->G G cluster_3 Route 4: Nucleophilic Addition A 3-Hydroxycyclohexanone B Protection (e.g., TBDMSCl) A->B C 3-(TBDMS-oxy)- cyclohexanone B->C D Vinylmagnesium Bromide Addition C->D E Protected Diol Intermediate D->E F Deprotection (e.g., TBAF) E->F G cis/trans-3-Vinylcyclohexan-1-ol F->G

Sources

Validation

High-Resolution Quantification of cis-3-Vinylcyclohexan-1-ol: A Comparative Method Validation Guide

cis-3-Vinylcyclohexan-1-ol (CAS 43101-35-5) is a critical synthetic intermediate heavily utilized in the development of complex terpenes, active pharmaceutical ingredients (APIs), and advanced polymeric materials. For an...

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Author: BenchChem Technical Support Team. Date: April 2026

cis-3-Vinylcyclohexan-1-ol (CAS 43101-35-5) is a critical synthetic intermediate heavily utilized in the development of complex terpenes, active pharmaceutical ingredients (APIs), and advanced polymeric materials. For analytical scientists and drug development professionals, the accurate quantification of this specific stereoisomer presents a unique chromatographic challenge.

Because the molecule lacks a conjugated π -electron system, it exhibits negligible UV absorbance, rendering standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) ineffective. Furthermore, the target analyte frequently co-exists with its trans-isomer and other structurally similar cyclohexanol derivatives. This guide objectively compares alternative analytical platforms and provides a fully validated, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered for absolute stereoisomer resolution.

Methodological Comparison: Selecting the Optimal Platform

When designing a quantitative assay for cis-3-vinylcyclohexan-1-ol, researchers must evaluate the causality behind detector and column choices. Here is how the three most common alternatives compare:

  • HPLC-CAD (Charged Aerosol Detection): While CAD circumvents the need for a UV chromophore by measuring the charge transferred to aerosolized analyte particles, standard reverse-phase liquid chromatography (e.g., C18 columns) fails to provide baseline resolution between the cis and trans isomers. Their nearly identical hydrophobicities result in severe co-elution.

  • Standard GC-FID (Non-polar DB-5 column): Gas chromatography is the logical choice for volatile aliphatic alcohols. However, utilizing a standard 5% phenyl-methylpolysiloxane (DB-5) column often results in partial or complete co-elution of the stereoisomers. The non-polar stationary phase separates purely by boiling point, which is insufficient for resolving the cis/trans geometry.

  • Optimized GC-MS (Mid-polar DB-17 column): By upgrading to a 50% phenyl-methylpolysiloxane (DB-17) column, the stationary phase introduces crucial dipole-dipole interactions. These interactions selectively retard the cis isomer by interacting with both the hydroxyl group and the polarizable π -electrons of the vinyl group. Coupling this optimized separation with Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode ensures absolute specificity. Recent studies on [1] have successfully demonstrated the superiority of DB-17 columns for analyzing complex vinylcyclohexanol derivatives.

DecisionTree Start Target: cis-3-Vinylcyclohexan-1-ol Q1 Has strong UV chromophore? Start->Q1 HPLC_UV HPLC-UV (Not Viable) Q1->HPLC_UV No Q2 Volatility & Thermal Stability? Q1->Q2 No HPLC_CAD HPLC-CAD (Poor Isomer Resolution) Q2->HPLC_CAD Low Q3 Require cis/trans separation? Q2->Q3 High GC_FID Standard GC-FID (DB-5) (Co-elution of Isomers) Q3->GC_FID No GC_MS Optimized GC-MS (DB-17) (High Resolution & Sensitivity) Q3->GC_MS Yes

Analytical decision tree for selecting the optimal quantification platform.

Experimental Protocol: Optimized GC-MS Workflow

To ensure trustworthiness, every analytical method must operate as a self-validating system. The following step-by-step methodology is grounded in the [2] guidelines.

Reagents and Sample Preparation
  • Reference Standard: cis-3-Vinylcyclohexan-1-ol (Purity 99.0%).

  • Internal Standard (IS): Pentadecane. Causality: Using an internal standard normalizes any fluctuations in the split-injection mechanics and matrix effects, ensuring high precision [1].

  • Diluent: Optima-grade Toluene.

  • Preparation Step: Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent containing 50 µg/mL of the IS. Vortex for 30 seconds to ensure homogeneity.

GC-MS Instrumental Conditions
  • System Configuration: Gas Chromatograph coupled with a Single Quadrupole Mass Spectrometer (e.g., Agilent 7890B/5977A or Thermo Scientific ISQ 7610) [3].

  • Analytical Column: J&W Scientific DB-17 (30 m × 0.32 mm I.D. × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Injection Parameters: 1.0 µL injection volume, Split mode (10:1 ratio), Inlet temperature set to 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C (hold for 2 min).

    • Ramp 1: 10 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 250 °C (hold for 5 min to bake out heavy matrix components).

  • Mass Spectrometry Parameters: Electron Ionization (EI) mode at 70 eV. To maximize the Signal-to-Noise (S/N) ratio and filter out background matrix interference, data acquisition must be performed in Selected Ion Monitoring (SIM) mode . Target the dehydrated molecular ion ( m/z 108 [M−H2​O]+ ) and primary fragment ions ( m/z 79, m/z 67).

Validation S1 1. System Suitability (Rs > 1.5, Tf < 1.5) S2 2. Specificity (Blank/Matrix Interference) S1->S2 S3 3. Linearity & Range (R² > 0.999) S2->S3 S4 4. LOD & LOQ (S/N > 3 and S/N > 10) S3->S4 S5 5. Accuracy & Recovery (Spike at 50%, 100%, 150%) S4->S5 S6 6. Precision (RSD < 2.0%, n=6) S5->S6 Final Validated GC-MS Method Ready for Routine Analysis S6->Final

Step-by-step ICH Q2(R1) validation workflow for the GC-MS method.

Comparative Data & Method Validation

A robust analytical method is defined by its empirical performance. System suitability testing (SST) was performed prior to validation, strictly requiring a chromatographic resolution ( Rs​ ) > 1.5 between the cis and trans isomers, and a peak tailing factor ( Tf​ ) < 1.5.

Table 1: Chromatographic Performance Comparison

This table highlights why the optimized GC-MS (DB-17) method outperforms standard alternatives.

ParameterHPLC-CAD (C18)GC-FID (DB-5)Optimized GC-MS (DB-17)
Detection Mechanism Aerosol ChargeFlame IonizationElectron Ionization (SIM)
Isomer Resolution ( Rs​ ) 0.8 (Severe Co-elution)1.1 (Partial Co-elution)2.4 (Baseline Resolution)
Specificity LowModerateHigh (Mass Confirmation)
Sensitivity (LOQ) ~5.0 µg/mL~1.0 µg/mL0.05 µg/mL
Table 2: Validation Parameters for the Optimized GC-MS Method

Validation executed in accordance with ICH Q2(R1) standards.

Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2)
Linearity Range 0.1 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 0.015 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.05 µg/mLS/N 10, RSD 5%
Accuracy (Spike Recovery) 99.2% – 101.5%98.0% – 102.0%
Method Precision (Repeatability) 1.2% RSD (n=6) 2.0% RSD

Conclusion on Causality: The superior linearity and precision of the GC-MS method are directly attributable to two factors: the dipole-dipole interactions of the DB-17 column driving baseline isomer resolution, and the use of SIM mode. By isolating specific mass-to-charge ratios, SIM mode artificially depresses the background noise generated by complex synthetic matrices, allowing for a highly accurate, self-validating quantification of cis-3-vinylcyclohexan-1-ol.

References

  • Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins. The Journal of Organic Chemistry (ACS Publications).[Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency (EMA).[Link]

  • Chemometric and metabolomic profiles of global tea brands sold in Saudi Arabia. Scientific Reports (Nature).[Link]

Comparative

Comparative Guide: Enantiomeric Excess Determination of Chiral cis-3-Vinylcyclohexan-1-ol

Executive Summary & Analytical Challenge For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality control gateway. cis-3-Vinylcyclohexan-1-ol is a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality control gateway. cis-3-Vinylcyclohexan-1-ol is a valuable chiral scaffold featuring a 1,3-disubstituted cyclohexane ring. However, it presents a distinct analytical challenge: it is highly volatile and entirely lacks a conjugated π-system .

Because its isolated vinyl and hydroxyl groups do not absorb UV light above 210 nm, standard direct UV-based chromatographic methods are ineffective. As a Senior Application Scientist, I have structured this guide to objectively compare the three most robust methodologies for this specific molecule: Direct Chiral GC-FID (the optimal choice for volatiles), Indirect Chiral HPLC-UV (via chromophore derivatization), and 19F/1H NMR (via Mosher ester analysis for absolute configuration).

Methodological Workflows

Workflow cluster_GC Method 1: Chiral GC cluster_HPLC Method 2: Chiral HPLC cluster_NMR Method 3: NMR (Mosher) Start cis-3-Vinylcyclohexan-1-ol (Enantiomeric Mixture) GC_Prep Direct Dissolution (e.g., in Hexane) Start->GC_Prep HPLC_Prep Benzoylation (Adds UV Chromophore) Start->HPLC_Prep NMR_Prep Derivatization with (R)- & (S)-MTPA-Cl Start->NMR_Prep GC_Run β-Cyclodextrin CSP FID Detection GC_Prep->GC_Run GC_Result Direct ee % (Peak Area Ratio) GC_Run->GC_Result HPLC_Run Polysaccharide CSP UV Detection (254 nm) HPLC_Prep->HPLC_Run HPLC_Result Indirect ee % (Derivatized Peaks) HPLC_Run->HPLC_Result NMR_Run 19F / 1H NMR Diastereomer Analysis NMR_Prep->NMR_Run NMR_Result ee % & Absolute Configuration NMR_Run->NMR_Result

Analytical workflow for ee determination of cis-3-vinylcyclohexan-1-ol comparing GC, HPLC, and NMR.

Method 1: Direct Chiral GC-FID (The Gold Standard for Volatiles)

Causality & Mechanism: Gas Chromatography coupled with a Flame Ionization Detector (FID) is the premier choice for cis-3-vinylcyclohexan-1-ol. FID relies on the combustion of carbon-hydrogen bonds, completely bypassing the need for a UV chromophore. Separation is achieved using a Chiral Stationary Phase (CSP) composed of derivatized β-cyclodextrin (e.g., β-DEX 225). The cyclohexane ring physically inserts into the hydrophobic cyclodextrin cavity, while the hydroxyl group engages in stereoselective hydrogen bonding with the cyclodextrin rim. The subtle difference in inclusion complex stability between the (1R, 3S) and (1S, 3R) enantiomers dictates baseline separation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of cis-3-vinylcyclohexan-1-ol in 1 mL of GC-grade hexane. No derivatization is required.

  • Instrumental Setup:

    • Column: Supelco β-DEX 225 (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Isothermal at 110°C for 25 minutes.

    • Injector/Detector: 220°C / 250°C (FID), Split ratio 50:1.

  • System Suitability & Self-Validation: Never assume linear response without validation. Inject a purely racemic standard first. Adjust the isothermal temperature until baseline resolution ( Rs​≥1.5 ) is achieved and the two peaks integrate to exactly 50:50 (±0.5%). Once validated, inject the enantioenriched sample and calculate: ee (%) =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.

Method 2: Indirect Chiral HPLC-UV (The Chromophore Approach)

Causality & Mechanism: If a laboratory lacks Chiral GC capabilities, HPLC can be utilized, but direct analysis will fail due to poor UV absorptivity[1]. To circumvent this, the alcohol must be derivatized with benzoyl chloride. This installs a highly UV-active phenyl ring ( λmax​ ~254 nm). The resulting bulky, π -electron-rich benzoate ester is then perfectly suited for separation on immobilized polysaccharide CSPs (e.g., Chiralpak IA), which rely on π−π interactions and dipole stacking within the chiral polymer clefts.

Step-by-Step Protocol:

  • Derivatization: To a solution of the chiral alcohol (5 mg) in dry CH₂Cl₂ (1 mL), add pyridine (2.0 eq), DMAP (0.1 eq), and benzoyl chloride (1.5 eq). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Dissolve the residue in HPLC-grade Hexane/Isopropanol (90:10) to a concentration of ~0.5 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak IA (250 × 4.6 mm, 5 µm).

    • Mobile Phase: Hexane / Isopropanol (99:1 v/v), isocratic.

    • Flow Rate: 1.0 mL/min with UV detection at 254 nm.

  • System Suitability & Self-Validation: Kinetic resolution is a critical risk. You must derivatize a racemic standard under identical conditions. If the resulting HPLC peaks do not integrate to exactly 1:1, the derivatization agent reacted faster with one enantiomer, artificially enriching the sample and invalidating the protocol. Ensure 100% reaction conversion to prevent this artifact.

Method 3: 19F/1H NMR via Mosher Ester Analysis

Causality & Mechanism: When absolute configuration must be proven alongside ee, NMR analysis using Chiral Derivatizing Agents (CDAs) is unparalleled[2]. Reacting the alcohol with enantiopure (R)- and (S)-MTPA-Cl generates diastereomeric esters. The diamagnetic anisotropy of the MTPA phenyl ring selectively shields specific protons on the cyclohexane ring depending on the stereochemistry.

While ¹H NMR is standard, the aliphatic protons of the cyclohexane ring cause severe multiplet overlap, making integration prone to baseline errors. Therefore, ¹⁹F NMR is highly recommended [3]. The CF₃ group of the MTPA ester appears as a sharp singlet in a region entirely free of background noise, allowing for highly precise integration.

MosherLogic Alcohol Chiral Alcohol (Unknown ee/Config) R_MTPA (R)-MTPA-Cl Derivatization Alcohol->R_MTPA S_MTPA (S)-MTPA-Cl Derivatization Alcohol->S_MTPA S_Ester (S)-MTPA Ester Diastereomer 1 R_MTPA->S_Ester Inversion at reagent center R_Ester (R)-MTPA Ester Diastereomer 2 S_MTPA->R_Ester Inversion at reagent center NMR_Acq 1H / 19F NMR Acquisition S_Ester->NMR_Acq R_Ester->NMR_Acq Delta Calculate Δδ(SR) δ(S-ester) - δ(R-ester) NMR_Acq->Delta EE Integrate 19F CF3 Peaks -> Enantiomeric Excess NMR_Acq->EE Config Analyze Shielding Effect -> Absolute Config Delta->Config

Logical flow of Mosher ester derivatization for absolute configuration and ee determination.

Step-by-Step Protocol:

  • In-Situ Derivatization: In an NMR tube, dissolve 2 mg of the alcohol in 0.5 mL of CDCl₃ containing pyridine-d5 (2 eq) and DMAP (0.1 eq). Add (R)-MTPA-Cl (1.5 eq).

  • Acquisition: Acquire ¹H (400 MHz) and ¹⁹F (376 MHz) spectra.

  • System Suitability & Self-Validation: Check the ¹H NMR for the complete disappearance of the carbinol proton shift (~3.5 ppm) and its downfield shift (~4.8 ppm) as an ester to confirm 100% conversion. For ee calculation, integrate the two distinct CF₃ singlets in the ¹⁹F NMR spectrum. A racemic control must yield two singlets of equal integration.

Quantitative Performance Comparison

ParameterDirect Chiral GC-FIDIndirect Chiral HPLC-UV¹⁹F NMR (Mosher Ester)
Primary Use Case Optimal for routine ee % Alternative if GC is unavailableOptimal for Absolute Config
Sample Requirement ~1 mg~5 mg (for derivatization)~2 mg
Preparation Time < 5 minutes (Direct)2 - 3 hours (Reaction + Workup)1 hour (In-situ reaction)
Run Time 15 - 30 minutes10 - 20 minutes5 minutes (NMR scan)
Resolution ( Rs​ ) High (>1.5)Very High (>2.0)Baseline (Distinct Singlets)
Key Vulnerability Requires volatile analyteRisk of kinetic resolutionHigh cost of MTPA-Cl reagents

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: Nature Protocols (2007) URL:[Link][2]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy Source: Analytical Chemistry (ACS Publications, 2021) URL:[Link][3]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of cis-3-Vinylcyclohexan-1-ol

Authored by: A Senior Application Scientist For researchers, scientists, and drug development professionals, the precise quantification of small molecules is a cornerstone of robust and reliable data. When developing imm...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

For researchers, scientists, and drug development professionals, the precise quantification of small molecules is a cornerstone of robust and reliable data. When developing immunoassays for specific analytes, understanding the potential for cross-reactivity with structurally similar molecules is not merely a validation step but a critical determinant of assay specificity and accuracy. This guide provides a comprehensive framework for designing and executing a cross-reactivity study for the small molecule cis-3-Vinylcyclohexan-1-ol. While this molecule may not have extensive published cross-reactivity data, the principles and methodologies outlined herein provide a robust template for its systematic evaluation against relevant structural analogs.

The core of this guide is built on the understanding that small molecules, or haptens, are not immunogenic on their own. To elicit an antibody response, they must be conjugated to a larger carrier protein.[1][2][3] The specificity of the resulting antibodies is paramount and must be rigorously tested. This guide will walk you through the theoretical basis, experimental design, and data interpretation of a cross-reactivity study for cis-3-Vinylcyclohexan-1-ol, empowering you to develop highly specific and reliable immunoassays.

The Immunological Challenge: Haptens and Carrier Conjugation

Small molecules like cis-3-Vinylcyclohexan-1-ol lack the molecular complexity to be recognized by the immune system and induce antibody production.[2] To overcome this, the hapten must be covalently linked to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4] This hapten-carrier conjugate presents the small molecule in a context that the immune system can recognize, leading to the generation of antibodies specific to the hapten.

The choice of conjugation chemistry is dictated by the functional groups available on the hapten.[2][5] For cis-3-Vinylcyclohexan-1-ol, the hydroxyl group (-OH) can be targeted for conjugation. A common strategy involves derivatizing the hydroxyl group to introduce a carboxyl or amine functionality, which can then be coupled to primary amines (e.g., lysine residues) on the carrier protein using carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4]

The density of the hapten on the carrier protein is a critical parameter that can influence the specificity and strength of the immune response.[1][3][5] Therefore, characterization of the hapten-carrier conjugate is an essential preliminary step.

Workflow for Immunogen Preparation

G cluster_0 Phase 1: Hapten Derivatization & Conjugation cluster_1 Phase 2: Immunization & Antibody Production hapten cis-3-Vinylcyclohexan-1-ol (Hapten) derivatization Derivatization of -OH group (e.g., to a carboxylic acid) hapten->derivatization activated_hapten Activated Hapten derivatization->activated_hapten conjugation EDC/NHS Chemistry activated_hapten->conjugation carrier Carrier Protein (e.g., KLH) carrier->conjugation immunogen Hapten-Carrier Conjugate (Immunogen) conjugation->immunogen immunization Immunization of Host Animal immunogen->immunization serum_collection Serum Collection immunization->serum_collection purification Antibody Purification (e.g., Protein A/G affinity chromatography) serum_collection->purification antibodies Polyclonal Antibodies to Hapten purification->antibodies

Caption: Workflow for antibody generation against a small molecule hapten.

Designing the Cross-Reactivity Study: Selection of Analogs

The selection of compounds to test for cross-reactivity should be based on structural similarity to the target analyte. For cis-3-Vinylcyclohexan-1-ol, logical candidates would include isomers and molecules with minor modifications to the core structure.

Table 1: Potential Cross-Reactants for a cis-3-Vinylcyclohexan-1-ol Immunoassay

Compound NameStructureRationale for Inclusion
Target Analyte: cis-3-Vinylcyclohexan-1-olcis-3-Vinylcyclohexan-1-ol structureThe primary analyte the assay is designed to detect.
trans-3-Vinylcyclohexan-1-oltrans-3-Vinylcyclohexan-1-ol structureStereoisomer; tests the stereospecificity of the antibodies.
4-Vinylcyclohexan-1-ol4-Vinylcyclohexan-1-ol structurePositional isomer of the vinyl group.[6]
CyclohexanolCyclohexanol structureCore ring structure without the vinyl group.
3-Ethylcyclohexan-1-ol3-Ethylcyclohexan-1-ol structureSaturated analog of the vinyl group.
cis-3-Hexen-1-olcis-3-Hexen-1-ol structureAcyclic analog with a similar double bond position.[7][8]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for determining the cross-reactivity of small molecules.[9] In this format, the free analyte (or a potential cross-reactant) in the sample competes with a fixed amount of enzyme-labeled analyte for binding to a limited number of antibody-coated wells.

Objective:

To quantify the percentage of cross-reactivity of a panel of structural analogs in a competitive ELISA designed for cis-3-Vinylcyclohexan-1-ol.

Materials:
  • High-binding 96-well microtiter plates

  • Purified anti-cis-3-Vinylcyclohexan-1-ol antibodies

  • cis-3-Vinylcyclohexan-1-ol standard

  • Potential cross-reacting compounds (from Table 1)

  • cis-3-Vinylcyclohexan-1-ol-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader (450 nm)

Step-by-Step Methodology:
  • Plate Coating:

    • Dilute the purified anti-cis-3-Vinylcyclohexan-1-ol antibodies in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL, determined by titration).

    • Add 100 µL of the antibody solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer to block any remaining non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the cis-3-Vinylcyclohexan-1-ol standard and each potential cross-reactant in Assay Buffer.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the cis-3-Vinylcyclohexan-1-ol-HRP conjugate (at a pre-determined optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Signal Development:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Reaction Stoppage and Reading:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes.

Competitive ELISA Workflow Diagram

G start Start: Antibody-Coated Well add_sample Add Sample: Free Analyte (●) or Cross-Reactant (▲) start->add_sample add_conjugate Add Enzyme-Labeled Analyte (●-E) add_sample->add_conjugate incubation Competitive Binding Incubation add_conjugate->incubation wash Wash Step (Removes unbound molecules) incubation->wash add_substrate Add Substrate (S) wash->add_substrate color_dev Color Development (E converts S to P) add_substrate->color_dev read Read Absorbance (Signal is inversely proportional to free analyte concentration) color_dev->read

Caption: Workflow of a competitive ELISA for cross-reactivity assessment.

Data Analysis and Interpretation

For each compound, plot the absorbance at 450 nm against the log of the concentration. This will generate a sigmoidal dose-response curve. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined for the target analyte and each potential cross-reactant.

The percentage of cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data for the cis-3-Vinylcyclohexan-1-ol Immunoassay

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
cis-3-Vinylcyclohexan-1-ol 15100% Reference compound.
trans-3-Vinylcyclohexan-1-ol3005.0%The antibody shows high stereospecificity, with significantly lower affinity for the trans isomer.
4-Vinylcyclohexan-1-ol1,5001.0%The position of the vinyl group is critical for antibody recognition.
Cyclohexanol>10,000<0.15%The vinyl group is an essential part of the epitope recognized by the antibody.
3-Ethylcyclohexan-1-ol8,0000.19%The double bond of the vinyl group is crucial for binding; the saturated ethyl group is poorly recognized.
cis-3-Hexen-1-ol>10,000<0.15%The cyclic structure of the cyclohexanol ring is necessary for antibody binding.
Interpreting the Results:

The hypothetical data in Table 2 illustrates a highly specific antibody. The low cross-reactivity with the trans isomer indicates that the antibody's binding pocket is stereospecific. The even lower cross-reactivity with positional isomers and analogs lacking the vinyl group or the cyclic ring demonstrates that the antibody recognizes the overall three-dimensional shape of cis-3-Vinylcyclohexan-1-ol. Such an antibody would be considered highly suitable for a specific and reliable immunoassay. Conversely, high cross-reactivity values would indicate a less specific antibody, which might lead to an overestimation of the target analyte in samples containing structurally related compounds.[9][10]

Conclusion

The development of a specific immunoassay for a small molecule like cis-3-Vinylcyclohexan-1-ol is a multi-step process that hinges on a thorough understanding and evaluation of antibody specificity. By systematically selecting potential cross-reactants based on structural similarity and employing a robust competitive ELISA protocol, researchers can quantify the degree of cross-reactivity and validate the specificity of their assay. This rigorous approach is fundamental to ensuring the generation of accurate and reproducible data in research, diagnostics, and drug development.

References

  • Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry - ACS Publications. Available at: [Link][1]

  • Hapten-Carrier Conjugation. Creative Biolabs. Available at: [Link][2]

  • Coupling to Carrier Proteins: An Overview. G-Biosciences. Available at: [Link][4]

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. Available at: [Link][5]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. Available at: [Link][10]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Available at: [Link][3]

  • cis-3-Hexen-1-ol. Wikipedia. Available at: [Link][7]

  • 4-Vinylcyclohexan-1-ol. PubChem. Available at: [Link][6]

Sources

Safety & Regulatory Compliance

Safety

cis-3-Vinylcyclohexan-1-ol proper disposal procedures

Advanced Operational Guide: Disposal and Containment of cis-3-Vinylcyclohexan-1-ol As a Senior Application Scientist, I recognize that handling functionalized cyclic alcohols requires precision that extends far beyond th...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Disposal and Containment of cis-3-Vinylcyclohexan-1-ol

As a Senior Application Scientist, I recognize that handling functionalized cyclic alcohols requires precision that extends far beyond the bench. cis-3-Vinylcyclohexan-1-ol (CAS: 43101-35-5)[1] is a highly versatile intermediate in drug development, but its dual chemical functionality—a secondary hydroxyl group and a terminal vinyl moiety—demands rigorous lifecycle management.

Proper disposal is not merely a regulatory obligation; it is a critical safeguard against exothermic reactions, laboratory fires, and environmental contamination. This guide provides a self-validating, mechanistic approach to the safe containment and disposal of this compound.

Physicochemical Hazard Profiling

To manage a chemical effectively, you must understand how its molecular structure dictates its macroscopic behavior. The terminal vinyl group makes this molecule significantly more reactive than standard cyclohexanol, rendering it susceptible to electrophilic addition and oxidative cleavage. Furthermore, it is classified as a combustible liquid, meaning its vapors pose a severe fire risk if improperly contained[2].

Table 1: Quantitative Hazard Data and Operational Implications

Property / ClassificationValue / DesignationOperational Implication
CAS Registry Number 43101-35-5Essential identifier for accurate EPA waste manifesting[1].
Physical State Liquid / Sticky SolidRequires granular absorbents for spills; cannot be swept if in liquid form[2].
Flash Point ~68°C (Combustible)Regulated as an ignitable hazard; must be isolated from heat and oxidizers[3].
Vapor Density Heavier than airVapors will pool in low areas (e.g., floor drains), creating a risk of remote ignition.
EPA Waste Code D001 (Ignitable)Mandates off-site incineration at a RCRA-permitted facility[3].
Aquatic Toxicity Harmful to aquatic lifeAbsolute prohibition against drain disposal; violates EPA POTW regulations[4].

Operational Disposal Workflow

The following decision matrix outlines the critical paths for managing cis-3-Vinylcyclohexan-1-ol waste, differentiating between emergency spill containment and routine laboratory disposal.

DisposalWorkflow Start Waste Generation: cis-3-Vinylcyclohexan-1-ol Decision Spill or Routine? Start->Decision Spill Emergency Spill Decision->Spill Accidental Release Routine Routine Lab Waste Decision->Routine Standard Operations Evac 1. Eliminate Ignition Sources 2. Don Organic Vapor Respirator Spill->Evac Segregate Segregate from Strong Acids & Oxidizers Routine->Segregate Absorb Absorb with Inert Material (Vermiculite/Dry Sand) Evac->Absorb Collect Collect in EPA-Approved HDPE or Metal Drum Absorb->Collect Segregate->Collect Profile Profile as EPA D001 (Ignitable Hazardous Waste) Collect->Profile Dispose Off-site Incineration via RCRA-Permitted TSDF Profile->Dispose

Decision workflow for the containment and RCRA-compliant disposal of cis-3-Vinylcyclohexan-1-ol.

Self-Validating Experimental Protocols

Protocol A: Emergency Spill Response & Containment

In the event of an accidental release, immediate containment is required to prevent vapor accumulation and environmental runoff.

  • Step 1: Ignition Control and Evacuation

    • Action: Immediately extinguish all open flames, turn off hot plates, and evacuate personnel without proper PPE.

    • Causality: The vapors of substituted cyclohexanols are heavier than air and will travel along the floor to remote ignition sources, risking a flash fire[5].

    • Validation: Utilize a Photoionization Detector (PID) or combustible gas indicator. Do not proceed until the ambient concentration is confirmed to be well below 10% of the Lower Explosive Limit (LEL).

  • Step 2: PPE Donning

    • Action: Equip a half-mask respirator with organic vapor cartridges, splash goggles, and nitrile gloves.

    • Causality: Cyclohexanol derivatives act as central nervous system depressants upon inhalation and cause severe ocular irritation[6].

    • Validation: Perform a positive/negative pressure seal check on the respirator prior to entering the spill zone.

  • Step 3: Inert Absorption

    • Action: Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[2]. Never use water jets , as they will scatter the combustible liquid and expand the hazard zone[2].

    • Causality: Vermiculite is an expanded silicate that chemically isolates the liquid. Using combustible absorbents like sawdust provides additional fuel in the event of ignition.

    • Validation: The absorption is complete when no free liquid remains visible and the vermiculite clumps uniformly.

  • Step 4: Non-Sparking Collection

    • Action: Shovel the saturated absorbent into a sealable High-Density Polyethylene (HDPE) container using brass or beryllium-copper tools[6].

    • Causality: Standard steel tools can generate micro-sparks via mechanical friction, igniting pooled vapors.

    • Validation: Verify the tool material composition before use. Once collected, securely fasten the lid to prevent vapor off-gassing.

Protocol B: Routine Lifecycle Management & EPA Profiling

For standard laboratory waste generated during synthesis or purification, strict segregation and profiling are required.

  • Step 1: Chemical Segregation

    • Action: Isolate cis-3-Vinylcyclohexan-1-ol waste from strong oxidizing agents (e.g., peroxides, permanganates) and strong acids (e.g., nitric or sulfuric acid)[2].

    • Causality: The terminal vinyl group is highly reactive. Mixing with oxidizers can trigger violent exothermic oxidative cleavage, while strong acids can catalyze rapid, heat-generating polymerization or dehydration[2].

    • Validation: Audit the waste log and visually inspect the secondary containment tray to guarantee no incompatible waste streams share the same physical space.

  • Step 2: Containerization

    • Action: Store the waste in a designated, Teflon-lined metal drum or an HDPE carboy kept inside a ventilated flammable storage cabinet[3].

    • Causality: cis-3-Vinylcyclohexan-1-ol acts as an organic solvent that can slowly degrade low-density plastics, leading to structural failure and leaks.

    • Validation: Perform a weekly visual inspection of the container. Check for paneling (inward collapse due to vapor consumption), swelling, or vapor leaks around the bung.

  • Step 3: EPA Waste Profiling and Transport

    • Action: Label the container explicitly as "Hazardous Waste - Combustible Liquid" and profile it under EPA Waste Code D001 (Ignitable)[3]. Transfer custody to a certified hazardous waste broker.

    • Causality: Under the Resource Conservation and Recovery Act (RCRA), D001 wastes must be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[3].

    • Validation: Obtain and file the countersigned Uniform Hazardous Waste Manifest from the transporter, ensuring the "cradle-to-grave" chain of custody is legally closed.

References

  • Source: nj.
  • Source: nextsds.
  • Source: safeschoolssds.
  • What's the Difference Between Combustible and Flammable Materials?
  • Source: mlienvironmental.
  • Source: fishersci.
  • Source: epa.

Sources

Handling

Personal protective equipment for handling cis-3-Vinylcyclohexan-1-ol

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating system of chemical logic. When handling specialized organic intermediates like c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, self-validating system of chemical logic. When handling specialized organic intermediates like cis-3-Vinylcyclohexan-1-ol (CAS 43101-35-5)[1][2], understanding the molecular causality behind its hazards is the first step in designing an effective operational and disposal plan.

This guide synthesizes the physicochemical properties of its functional groups—a secondary cyclic alcohol and a terminal vinyl moiety—to provide a comprehensive, field-proven protocol for researchers and drug development professionals.

Chemical Hazard Causality & Profile

To predict the behavior of cis-3-Vinylcyclohexan-1-ol, we must analyze its structural analogs. The vinylcyclohexyl moiety imparts high flammability and potential aspiration hazards[3][4], while the secondary alcohol group (analogous to cyclohexanol) acts as a severe eye, skin, and respiratory irritant[5][6]. Furthermore, the vinylic position introduces a long-term risk of peroxide formation upon prolonged exposure to oxygen, necessitating strict storage protocols.

Table 1: Synthesized Hazard Profile & Causality

Hazard CategoryStructural CauseOperational Implication
Flammability High vapor pressure of the vinylcyclohexane backbone[3].Requires elimination of static discharge and ignition sources; use of flame-resistant (FR) apparel.
Dermal/Eye Toxicity Amphiphilic nature of the cyclic alcohol readily permeates biological membranes[6][7].Mandates chemical-resistant barrier protection (goggles and specific elastomers).
Respiratory Irritation Volatile organic vapors interact with mucous membranes[5][8].Must be handled exclusively within a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires matching the material's chemical resistance to the specific solvent properties of the compound. Standard latex gloves are insufficient due to rapid permeation by non-polar cyclic hydrocarbons.

Table 2: Required PPE and Selection Rationale

PPE ComponentSpecificationScientific Rationale
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles. Add a face shield for volumes >500 mL.Prevents severe corneal damage from accidental splashing of the alcohol functional group[6][8].
Hand Protection Heavy-duty Nitrile (minimum 8 mil) or Butyl rubber gloves.Butyl rubber provides superior resistance to cyclic alcohols and vinylic solvents, preventing dermal absorption[3][9].
Body Protection Flame-Resistant (FR) Nomex® lab coat, fully buttoned.Mitigates the risk of flash fires caused by the highly flammable vinylcyclohexyl vapors[4][10].
Respiratory NIOSH-approved half-mask with Organic Vapor (OV) cartridges (only if fume hood is unavailable/failed).Protects against narcotic effects and respiratory tract irritation[6][7].

Operational Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety condition is confirmed.

Step 1: Environmental Validation

  • Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Clear the workspace of all strong oxidizing agents (e.g., peroxides, nitric acid), which react violently with vinyl groups[4][11].

Step 2: PPE Integrity Check

  • Inspect butyl rubber or nitrile gloves for pinhole leaks by trapping air and applying pressure.

  • Ensure the FR lab coat is fully buttoned and goggles are securely sealed against the face.

Step 3: Safe Dispensing (Inert Atmosphere Recommended)

  • Ground and bond the receiving container to the source vessel to prevent static discharge, a critical step for highly flammable liquids[4][11].

  • Use non-sparking tools (e.g., brass or beryllium copper spatulas/wrenches) when opening metal drums or sealed containers[3][11].

  • For air-sensitive downstream applications, utilize a Schlenk line to purge the receiving flask with Argon or Nitrogen before transferring the liquid via a gas-tight syringe.

Step 4: Post-Handling Decontamination

  • Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., ethanol) before returning it to a flammable storage cabinet.

  • Doff gloves using the "glove-in-glove" technique to avoid secondary dermal exposure. Wash hands immediately with soap and water[6][12].

Handling Workflow Visualization

G Start Pre-Operation: Verify Fume Hood & PPE Grounding Ground & Bond Containers Start->Grounding Decision Air/Moisture Sensitive Rxn? Grounding->Decision Schlenk Schlenk Line: Argon/N2 Purge Decision->Schlenk Yes Standard Fume Hood: Direct Syringe Transfer Decision->Standard No Execute Dispense Chemical (Non-Sparking Tools) Schlenk->Execute Standard->Execute Waste EPA-Compliant Waste Segregation Execute->Waste

Workflow for the safe handling and dispensing of cis-3-Vinylcyclohexan-1-ol.

Emergency Response & Spill Management

In the event of an accidental release, immediate containment is required to prevent vapor ignition and environmental contamination.

  • Small Spills (< 1 Liter):

    • Eliminate all ignition sources immediately[10].

    • Cover the spill with a non-combustible, inert absorbent material (e.g., vermiculite or dry sand)[4]. Do not use combustible materials like paper towels.

    • Collect the saturated absorbent using non-sparking tools and place it in a designated flammable waste container[10][11].

  • Dermal Exposure: Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical evaluation, as cyclic alcohols can cause systemic toxicity via dermal absorption[5][6].

  • Eye Exposure: Flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open. Seek immediate ophthalmological care[6][8].

Logistical & EPA-Compliant Disposal Plan

Because cis-3-Vinylcyclohexan-1-ol exhibits the EPA hazardous waste characteristic of Ignitability (D001)[13][14], it must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines.

Step-by-Step Disposal Protocol:

  • Segregation: Never mix this waste with strong oxidizers, aqueous acids, or heavy metal waste streams. Segregate it strictly into a "Non-Halogenated Flammable Organic Waste" carboy[4][15].

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly closed at all times unless actively adding waste[14][16].

  • Labeling: Affix an EPA-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste" and indicate the primary hazard ("Flammable")[13][15].

  • Empty Containers: Rinsate from cleaning the original chemical bottle is considered hazardous waste and must be collected. Once triple-rinsed with a compatible solvent (e.g., acetone), the empty container may be disposed of according to your institution's solid waste guidelines[14].

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department or a licensed turnkey lab-pack service for removal within the legally mandated timeframe (typically 90 to 180 days, depending on your facility's generator status)[13][16].

References

  • trans-3-vinylcyclohexan-1-ol — Chemical Substance Information - NextSDS. NextSDS.
  • 1-vinylcyclohexan-1-ol — Chemical Substance Information - NextSDS. NextSDS.
  • VINYLCYCLOHEXANE - Safety Data Sheet. ChemicalBook.
  • Cyclohexanol - SAFETY DATA SHEET. PENTA.
  • Vinylcyclohexane - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Safety Data Sheet: Cyclohexanol. Carl ROTH.
  • Safety Data Sheet: Cyclohexanol. Kishida Chemical Co..
  • Vinylcyclohexane - Apollo Scientific. Apollo Scientific.
  • Vinylcyclohexane - SAFETY DATA SHEET. Fisher Scientific.
  • Vinylcyclohexane SDS. ECHEMI.
  • Safety Data Sheet: Cyclohexanol. Carl ROTH.
  • Cyclohexanol | C6H11OH | CID 7966 - PubChem. NIH.
  • Chemical Waste Disposal in Laboratory. Environmental Marketing Services.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Chemical Waste. New York University.
  • Management of Waste - Prudent Practices in the Laboratory. NIH.

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